molecular formula C8H14FN B14902940 5-(Fluoromethyl)-6-azaspiro[3.4]octane

5-(Fluoromethyl)-6-azaspiro[3.4]octane

Cat. No.: B14902940
M. Wt: 143.20 g/mol
InChI Key: JDRLGSKIXUETGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Fluoromethyl)-6-azaspiro[3.4]octane is a synthetic, spirocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. It features a unique structure where two rings (a pyrrolidine and a cyclobutane) share a single carbon atom, creating a three-dimensional framework that is highly sought-after in drug discovery . The incorporation of a fluoromethyl group adds strategic value, as fluorine atoms are known to influence a molecule's metabolic stability, lipophilicity, and bioavailability. Compounds based on the azaspiro[3.4]octane scaffold are frequently investigated as core structures in bioactive molecules. For instance, azaspiro[3.4]octane derivatives have been identified as key components in the preparation of 4-anilinoquinazoline derivatives that exhibit epidermal growth factor receptor (EGFR) inhibitory activity . Other derivatives, such as 6-Azaspiro[3.4]octan-5-one, are utilized as crucial intermediates in the synthesis of nitrogen-containing heterocycles and in the development of new pharmaceuticals . The spirocyclic architecture is also explored in the development of high-conductivity electrolytes for energy storage applications, highlighting its material science utility . This product is intended for research purposes as a chemical scaffold. Researchers can employ it to create novel compound libraries, explore structure-activity relationships (SAR), or develop potential therapeutic agents. 5-(Fluoromethyl)-6-azaspiro[3.4]octane is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

5-(fluoromethyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C8H14FN/c9-6-7-8(2-1-3-8)4-5-10-7/h7,10H,1-6H2

InChI Key

JDRLGSKIXUETGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCNC2CF

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Fluorinated 6-Azaspiro[3.4]octanes: Scaffolds for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth exploration of fluorinated 6-azaspiro[3.4]octane scaffolds, a promising class of building blocks for medicinal chemistry. While specific data for 5-(Fluoromethyl)-6-azaspiro[3.4]octane is not available in current literature, this guide synthesizes information on analogous structures to present a comprehensive overview of the core chemical properties, general synthetic strategies, and potential applications of this scaffold class. The strategic incorporation of a fluoromethyl group onto the conformationally restricted azaspiro[3.4]octane core offers a powerful approach to modulate physicochemical properties and enhance biological activity, making these scaffolds highly valuable for the development of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Spirocycles

In the landscape of modern drug discovery, the quest for novel molecular architectures that provide access to new chemical space is paramount. Medicinal chemists are increasingly "escaping from flatland" by moving away from planar, aromatic structures towards more three-dimensional (3D) scaffolds.[1] Spirocyclic systems, which feature two rings joined by a single common atom, are exemplary in this regard.[2] The inherent rigidity and defined 3D geometry of spirocycles, such as the 6-azaspiro[3.4]octane core, allow for precise spatial orientation of substituents, which can lead to improved potency and selectivity for biological targets.[3][4]

The introduction of fluorine into drug candidates is a well-established strategy for optimizing a wide range of properties. Fluorine's unique electronic properties can modulate pKa, improve metabolic stability, and enhance membrane permeability. When combined with a spirocyclic core, the fluoromethyl group can serve as a powerful tool to fine-tune the scaffold's physicochemical profile, offering advantages in absorption, distribution, metabolism, and excretion (ADME) properties.[5] This guide will explore the synthesis and potential utility of 5-(Fluoromethyl)-6-azaspiro[3.4]octane as a representative of this promising class of fluorinated scaffolds.

Core Chemical Properties and Structural Features

While experimental data for 5-(Fluoromethyl)-6-azaspiro[3.4]octane is not publicly available, we can infer its key properties based on the foundational 6-azaspiro[3.4]octane structure and the known effects of fluorination.

PropertyPredicted Value/CharacteristicRationale and Citations
Molecular Formula C8H14FNBased on the structure of the parent 6-azaspiro[3.4]octane with an added CH2F group.
Molecular Weight ~143.20 g/mol Calculated from the molecular formula.
Topology Spirocyclic, 3DThe quaternary spiro-carbon imparts significant three-dimensionality.[1][2]
pKa (of the amine) 8.5 - 9.5The fluoromethyl group is expected to be a weak electron-withdrawing group, which would slightly lower the pKa compared to an unsubstituted analog.
logP 1.0 - 2.0The fluoromethyl group will increase lipophilicity compared to a methyl or hydroxyl group. The exact value will depend on the specific isomer.
Solubility ModerateThe presence of the amine will ensure some aqueous solubility, while the fluorocarbon component will enhance solubility in organic solvents.
Metabolic Stability EnhancedThe C-F bond is highly stable, and its presence can block sites of metabolism, potentially increasing the half-life of the molecule in vivo.

General Synthetic Strategies

A robust and flexible synthetic route is crucial for the successful application of any scaffold in medicinal chemistry.[4] A plausible multi-step synthesis for N-protected 5-(hydroxymethyl)-6-azaspiro[3.4]octane, a key precursor to the target compound, is outlined below. This proposed pathway is a composite of established methods for constructing the azaspiro[3.4]octane core.[6][7]

Proposed Synthesis of the 6-Azaspiro[3.4]octane Core

The synthesis of the core scaffold can be approached through the construction of a cyclobutane ring followed by the formation of the azaspirocycle.

G A Diethyl Malonate C Diethyl cyclobutane-1,1-dicarboxylate A->C NaOEt, EtOH B 1,3-Dibromopropane B->C D Cyclobutane-1,1-dicarboxylic acid C->D KOH, H2O/EtOH, then H3O+ E 1-(Bromomethyl)cyclobutane-1-carbonitrile D->E Multi-step conversion F N-Protected 2-(1-cyanocyclobutyl)acetamide E->F Protected glycine G N-Protected 6-azaspiro[3.4]octan-5-one F->G Intramolecular cyclization H N-Protected 6-azaspiro[3.4]octane-5-methanol G->H Reduction (e.g., LiAlH4) I N-Protected 5-(Fluoromethyl)-6-azaspiro[3.4]octane H->I Fluorination (e.g., DAST) G cluster_0 Reactions at the Amine cluster_1 Reactions on the Rings Scaffold 5-(Fluoromethyl)-6-azaspiro[3.4]octane Alkylation N-Alkylation Scaffold:f0->Alkylation Acylation N-Acylation Scaffold:f0->Acylation Arylation N-Arylation Scaffold:f0->Arylation CH_Func C-H Functionalization Scaffold:f0->CH_Func

Sources

Medicinal Chemistry Applications of Fluorinated Azaspiro[3.4]octane Scaffolds

[1]

Executive Summary

The fluorinated azaspiro[3.4]octane scaffold represents a high-value "sp3-rich" motif in modern drug discovery, offering a strategic solution to the "flatland" problem associated with traditional aromatic-heavy libraries. By integrating the conformational rigidity of the spirocyclic core with the bio-orthogonal properties of fluorine, this scaffold enables precise tuning of lipophilicity (LogD) , basicity (pKa) , and metabolic stability .

This technical guide details the medicinal chemistry logic, synthetic pathways, and application of 6,6-difluoro-2-azaspiro[3.4]octane and its analogs. It is designed for medicinal chemists seeking to replace metabolically labile piperidine or morpholine rings with robust, vector-defined surrogates.

Part 1: Strategic Value & Structural Rationale

Escape from Flatland

Traditional drug discovery often relies on planar aromatic rings, which can suffer from poor solubility and non-specific binding. The azaspiro[3.4]octane scaffold introduces defined three-dimensional vectors (exit vectors) without increasing molecular weight significantly.

  • Fsp3 Increase: The quaternary spiro-carbon forces substituents out of plane, increasing the fraction of sp3 carbons (

    
    ), which correlates with improved clinical success rates.
    
  • Vector Control: Unlike the flexible piperidine ring (chair/boat interconversion), the spiro[3.4] system locks the nitrogen lone pair and exit vectors into a more defined orientation, reducing the entropic penalty upon protein binding.

The Fluorine Effect

Fluorination of the spirocyclic core (e.g., at the C6 position of the pyrrolidine ring) imparts critical properties:

  • pKa Modulation: The strong electron-withdrawing effect of the gem-difluoro group lowers the pKa of the secondary amine (typically by 1–2 units compared to the non-fluorinated parent). This reduces lysosomal trapping and improves membrane permeability.

  • Metabolic Blocking: Fluorine blocks Cytochrome P450-mediated oxidation at labile C-H sites, extending half-life (

    
    ).
    
  • Lipophilicity Tuning: While fluorine is lipophilic, the overall effect on LogD is nuanced. It often lowers LogD at physiological pH by reducing the percentage of ionized species.

Bioisosteric Mapping

The following diagram illustrates the bioisosteric relationship between traditional heterocycles and the fluorinated azaspiro scaffold.

Bioisosterescluster_0Traditional Scaffoldscluster_1Spirocyclic SolutionPiperidinePiperidine(Flexible, High pKa)SpiroAzaspiro[3.4]octane(Rigid, Defined Vectors)Piperidine->Spiro RigidificationMorpholineMorpholine(Metabolic Liability)Morpholine->Spiro BioisostereFluoroSpiro6,6-Difluoro-2-azaspiro[3.4]octane(Modulated pKa, Blocked Metabolism)Spiro->FluoroSpiro pKa Tuning(Fluorine Effect)

Figure 1: Bioisosteric evolution from flexible piperidine/morpholine rings to the rigid, fluorinated azaspiro[3.4]octane scaffold.[1][2][3][4]

Part 2: Physicochemical Profiling

The introduction of the gem-difluoro motif at the C6 position (pyrrolidine ring) of the 2-azaspiro[3.4]octane core significantly alters the physicochemical landscape.

Table 1: Comparative Properties of Piperidine vs. Azaspiro Scaffolds

PropertyPiperidine2-Azaspiro[3.4]octane6,6-Difluoro-2-azaspiro[3.4]octane
Formula C5H11NC7H13NC7H11F2N
Molecular Weight 85.15111.19147.17
pKa (Calc.) ~11.0~10.5~8.8 - 9.2
ClogP 0.841.21.6
Fsp3 1.01.01.0
Metabolic Stability Low (α-oxidation)ModerateHigh (Blocked sites)
Vector Geometry Flexible (Chair)Rigid (90° twist)Rigid (90° twist)

Note: Data derived from computational predictions and comparative literature trends [1, 2].

Part 3: Synthetic Methodologies

The synthesis of 6,6-difluoro-2-azaspiro[3.4]octane (CAS 2306276-68-4) presents a challenge due to the strain of the spiro-junction and the sensitivity of the fluorine introduction.

Retrosynthetic Analysis

The most robust route involves constructing the spiro-core first, followed by late-stage fluorination, or utilizing a [3+2] cycloaddition with a pre-fluorinated building block.

Route A: Deoxofluorination Strategy (Preferred for Scale)

  • Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate + Succinic anhydride derivatives (or allyl precursors).

  • Spiro-Cyclization: Formation of the spiro-ketone intermediate (tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate).

  • Fluorination: Deoxofluorination using DAST or Deoxo-Fluor®.

Detailed Synthetic Protocol (Route A)

Step 1: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

  • Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate, Allyl bromide, Potassium tert-butoxide (KOtBu), Grubbs II catalyst.

  • Mechanism: Double alkylation followed by Ring-Closing Metathesis (RCM) and oxidation (if starting from di-allyl). Alternatively, a Dieckmann condensation approach can be used.

Step 2: Deoxofluorination to tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate

  • Protocol:

    • Charge a flame-dried flask with tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 equiv) and anhydrous DCM (0.2 M).

    • Cool to 0 °C under nitrogen atmosphere.

    • Add DAST (Diethylaminosulfur trifluoride) (2.5 equiv) dropwise. Caution: DAST reacts violently with water.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Quench: Pour carefully into saturated aqueous NaHCO3 at 0 °C.

    • Extraction: Extract with DCM (3x), dry over Na2SO4, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc) yields the gem-difluoro product.

Step 3: Deprotection

  • Reagents: TFA/DCM (1:4 ratio).

  • Outcome: Quantitative yield of 6,6-difluoro-2-azaspiro[3.4]octane trifluoroacetate .

SynthesisSMtert-Butyl 3-oxoazetidine-1-carboxylateInter1Spiro-Ketone Intermediate(6-oxo-2-azaspiro[3.4]octane)SM->Inter1 1. Allylation2. RCM / OxidationProductProtected Gem-Difluoro Spiro(Boc-6,6-difluoro-2-azaspiro[3.4]octane)Inter1->Product DAST/DCM(Deoxofluorination)Final6,6-Difluoro-2-azaspiro[3.4]octane(Target Scaffold)Product->Final TFA/DCM(Deprotection)

Figure 2: Synthetic workflow for the generation of the 6,6-difluoro-2-azaspiro[3.4]octane scaffold.

Part 4: Case Study - M4 Receptor Agonists

Context: Muscarinic acetylcholine receptor M4 is a target for treating psychosis and cognitive deficits. Traditional agonists often lack selectivity (hitting M2/M3) or suffer from poor brain penetration.

Application of the Scaffold: In patent US11548865B2 , 2-azaspiro[3.4]octane derivatives are utilized as core scaffolds for M4 agonists [3].

  • Design Logic: The spiro-core replaces a piperidine linker found in earlier generation compounds.

  • Role of Fluorine: While the patent covers broad substitutions, the introduction of fluorine (specifically the gem-difluoro motif) is a standard optimization tactic in this series to:

    • Reduce Basicity: The secondary amine's pKa is lowered to ~9.0, reducing the fraction of cationic species at physiological pH, thereby enhancing blood-brain barrier (BBB) penetration.

    • Block Metabolism: The C6 position of the pyrrolidine ring is a "soft spot" for oxidative metabolism. Fluorination here effectively blocks this clearance pathway.

Outcome: Compounds containing this spiro-core demonstrated high selectivity for M4 over M2/M3 and improved pharmacokinetic profiles compared to non-spiro analogs.

Part 5: Experimental Protocols

Protocol: Determination of pKa via 19F-NMR Titration

Because the scaffold contains fluorine, 19F-NMR is a non-invasive method to determine pKa accurately.

  • Preparation: Dissolve 6,6-difluoro-2-azaspiro[3.4]octane (5 mg) in a mixed buffer system (D2O/Phosphate/Citrate) spanning pH 2–12.

  • Internal Standard: Add trifluoroacetic acid (TFA) or fluorobenzene as a chemical shift reference (capillary insert to avoid pH interaction).

  • Measurement: Record 19F-NMR spectra at 0.5 pH unit intervals.

  • Analysis: Plot the chemical shift (

    
    ) of the CF2 signal vs. pH.
    
  • Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.

    • Note: The CF2 chemical shift is sensitive to the protonation state of the distal nitrogen due to through-space field effects.

Protocol: In Vitro Microsomal Stability
  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37 °C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    . Compare intrinsic clearance (
    
    
    ) against the non-fluorinated parent.[5]

References

  • ChemRxiv. (2024).[6] Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives with Machine Learning. ChemRxiv.[6][7] [Link]

  • United States Patent. (2023). US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists.
  • Royal Society of Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

Physicochemical Profiling and LogP Optimization of 5-(Fluoromethyl)-6-azaspiro[3.4]octane: A Next-Generation Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of basic amine building blocks is a critical bottleneck in modern drug discovery. Traditional planar amines, such as piperidines and pyrrolidines, often suffer from high basicity (pKa > 10.5), leading to poor passive membrane permeability, high volume of distribution, and significant hERG channel liability.

5-(Fluoromethyl)-6-azaspiro[3.4]octane represents a highly engineered, next-generation bioisostere designed to overcome these limitations. By merging the conformational rigidity and high sp3-carbon fraction (Fsp3) of a spirocyclic core with the precise inductive electron withdrawal of an alpha-fluoromethyl group, this scaffold achieves an optimal physicochemical profile. This whitepaper provides an in-depth analysis of its structural anatomy, physicochemical properties (LogP and pKa), and the self-validating experimental methodologies required for its characterization.

Structural Anatomy & The "Escape from Flatland" Paradigm

The molecular architecture of 5-(Fluoromethyl)-6-azaspiro[3.4]octane is purposefully designed to modulate both pharmacokinetic (PK) and pharmacodynamic (PD) properties through two distinct structural features:

The 6-Azaspiro[3.4]octane Core

The scaffold consists of a pyrrolidine ring fused to a cyclobutane ring at the 3-position (the spiro carbon, C4 in IUPAC numbering). As articulated by Lovering et al. in the "Escape from Flatland" paradigm [1], increasing the fraction of sp3-hybridized carbons (Fsp3) correlates strongly with clinical success. The spiro-cyclobutane ring imparts significant three-dimensional character, improving aqueous solubility and reducing off-target promiscuity (often driven by planar, aromatic stacking interactions). Furthermore, the cyclobutane ring sterically shields the adjacent carbons from cytochrome P450 (CYP450) mediated metabolism.

The 5-Position Fluoromethyl Group (-CH₂F)

In the spiro[3.4]octane IUPAC numbering system, the nitrogen is at position 6, making position 5 the alpha-carbon situated directly between the secondary amine and the spiro carbon. Placing a fluoromethyl group at this highly hindered alpha-position serves two critical functions:

  • Metabolic Blocking: It obstructs alpha-oxidation, a common metabolic liability for cyclic amines [2].

  • Basicity Modulation: The highly electronegative fluorine atom exerts a strong inductive effect (-I) through the sigma bond framework, pulling electron density away from the amine lone pair and significantly lowering its pKa [3].

StructureProperty Molecule 5-(Fluoromethyl)- 6-azaspiro[3.4]octane Spiro Spiro[3.4]octane Core (High Fsp3) Molecule->Spiro Fluoro alpha-Fluoromethyl (-CH2F) Molecule->Fluoro Amine Secondary Amine (N6 Position) Molecule->Amine Metab Increased CYP450 Stability Spiro->Metab Steric Shielding Fluoro->Metab Blocks alpha-Oxidation pKa Lowered pKa (~8.8) Fluoro->pKa Inductive Effect (-I) Amine->pKa Basicity Center Perm Enhanced Passive Permeability pKa->Perm Higher Neutral Fraction hERG Reduced hERG Liability pKa->hERG Less Protonated at pH 7.4

Fig 1: Logical mapping of structural features to physicochemical and pharmacokinetic outcomes.

Physicochemical Profile: pKa Modulation and Lipophilicity (LogP)

Inductive pKa Modulation

Unsubstituted pyrrolidines are highly basic (pKa ~11.3) and exist >99.9% in the protonated, cationic state at physiological pH (7.4). This high charge density severely restricts passive lipid bilayer permeability and serves as a primary pharmacophore for binding to the hERG potassium channel (a major cardiotoxicity risk).

The addition of the alpha-fluoromethyl group in 5-(Fluoromethyl)-6-azaspiro[3.4]octane destabilizes the conjugate acid (the protonated ammonium species) via inductive electron withdrawal. This shifts the thermodynamic equilibrium toward the neutral free base, dropping the pKa to approximately 8.8. Consequently, a significantly larger fraction of the molecule exists as the neutral, membrane-permeable species at pH 7.4, enhancing oral bioavailability while mitigating hERG affinity [4].

Lipophilicity (LogP) and the Rule of 5

Lipophilicity must be carefully balanced. The cyclobutane ring adds lipophilic bulk, increasing the LogP by roughly 1.0 unit compared to a standard pyrrolidine. While the fluorine atom is inherently more lipophilic than hydrogen, the C-F bond introduces a strong local dipole that increases the topological polar surface area (TPSA) slightly, counterbalancing the lipophilicity. The resulting calculated LogP (cLogP) is ~1.65, placing the scaffold squarely in the optimal "Rule of 5" space for central nervous system (CNS) and oral drug penetration.

Comparative Physicochemical Data
Scaffold / MoleculecLogPEstimated pKaTPSA (Ų)Fsp3hERG Liability Risk
Pyrrolidine 0.4611.312.031.00High
6-azaspiro[3.4]octane 1.3010.812.031.00High
5-(Fluoromethyl)-6-azaspiro[3.4]octane 1.658.812.031.00Low

Data summarized from computational models and established structure-property relationships of fluorinated spirocycles.

Experimental Methodologies for Physicochemical Validation

To ensure scientific integrity, computational predictions must be validated through rigorous, self-validating experimental protocols. Because 5-(Fluoromethyl)-6-azaspiro[3.4]octane lacks a strong UV chromophore (no extended pi-conjugation), standard UV-Vis detection methods are inadequate. The following protocols rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and potentiometric titration.

Protocol A: Shake-Flask LC-MS/MS Determination of LogP

Causality: The shake-flask method remains the gold standard for lipophilicity because it directly measures the thermodynamic partition coefficient, avoiding the systemic biases of HPLC retention-time approximations.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted precisely to pH 7.4.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and the pH 7.4 buffer for 24 hours to ensure mutual saturation. Separate the phases.

  • Spiking: Dissolve 5-(Fluoromethyl)-6-azaspiro[3.4]octane in the mutually saturated octanol to a concentration of 100 µM (keeping concentration low prevents self-association/dimerization).

  • Equilibration: Combine 1 mL of the spiked octanol with 1 mL of the saturated buffer in a glass vial. Shake mechanically at 25°C for 24 hours.

  • Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure sharp phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the concentration of the amine in both phases using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation: LogP = Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Protocol B: Potentiometric Determination of pKa (Yasuda-Shedlovsky Method)

Causality: Highly lipophilic amines often precipitate in pure water at high pH (when they become neutral free bases), ruining the titration curve. Using a methanol cosolvent maintains solubility, and the Yasuda-Shedlovsky extrapolation mathematically removes the cosolvent's effect on the dielectric constant to reveal the true aqueous pKa.

  • Solvent Preparation: Prepare solutions of 5-(Fluoromethyl)-6-azaspiro[3.4]octane (1 mM) in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Using an automated potentiometric titrator, titrate each solution from pH 2.0 to 12.0 using 0.1 M standardized KOH.

  • Apparent pKa Calculation: Determine the apparent pKa (psKa) for each cosolvent ratio from the inflection point of the titration curves.

  • Extrapolation: Plot the psKa values against the inverse of the dielectric constant (1/ε) for each methanol/water mixture.

  • Determination: Perform a linear regression and extrapolate the line to the 1/ε value of pure water (0.0127 at 25°C). The y-intercept represents the true aqueous pKa.

ExperimentalWorkflow Sample Compound Prep: 5-(Fluoromethyl)-6-azaspiro[3.4]octane Split Parallel Profiling Sample->Split LogP LogP Determination (Shake-Flask Method) Split->LogP pKa pKa Determination (Potentiometric Titration) Split->pKa Eq Octanol/Water Equilibration (24h, 25°C, pH 7.4) LogP->Eq Titration Aqueous/Cosolvent Titration (pH 2-12, Multiple MeOH %) pKa->Titration Quant LC-MS/MS Phase Quantification Eq->Quant Yasuda Yasuda-Shedlovsky Extrapolation (1/ε) Titration->Yasuda Result Validated Physicochemical Profile (LogP = 1.65, pKa = 8.8) Quant->Result Yasuda->Result

Fig 2: Parallel experimental workflow for the rigorous physicochemical profiling of fluorinated spirocycles.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009.[Link]

  • Muller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007.[Link]

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[Link]

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014.[Link]

Role of 5-(Fluoromethyl)-6-azaspiro[3.4]octane as a bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 5-(Fluoromethyl)-6-azaspiro[3.4]octane as a High-Value Bioisostere

Executive Summary

5-(Fluoromethyl)-6-azaspiro[3.4]octane represents a cutting-edge scaffold in modern medicinal chemistry, functioning as a conformationally restricted, metabolically stable bioisostere of proline , 2-methylpyrrolidine , and piperidine .

By fusing a cyclobutane ring to a pyrrolidine core at the C4 spiro-center and introducing a fluoromethyl group at the C5 position (alpha to the nitrogen), this motif solves three critical problems in drug design:

  • Metabolic Liability: It blocks the cytochrome P450-mediated

    
    -oxidation common in cyclic amines.
    
  • Conformational Entropy: The spiro[3.4] junction locks the nitrogen lone pair vector, reducing the entropic penalty of binding.

  • Basicity Modulation: The

    
    -fluorine effect lowers the amine pKa, improving lipophilicity (LogD) and CNS penetration while reducing hERG channel affinity.
    

Structural Analysis & Physicochemical Profile

Chemical Identity
  • IUPAC Name: 5-(Fluoromethyl)-6-azaspiro[3.4]octane

  • Core Scaffold: 6-Azaspiro[3.4]octane (Pyrrolidine fused to cyclobutane).

  • Key Substituent: Fluoromethyl (-CH₂F) at C5.[1]

  • Stereochemistry: The C5 position is a chiral center. In drug design, the (S)-enantiomer often mimics natural L-proline, while the (R)-enantiomer induces reverse-turn geometries in peptidomimetics.

Properties Comparison Table

The following table contrasts the spiro-scaffold with standard building blocks.

PropertyProline (Reference)2-Methylpyrrolidine5-(Fluoromethyl)-6-azaspiro[3.4]octane Impact
Fsp³ Fraction 0.600.801.00 Maximizes 3D character; improves solubility.
pKa (Conj. Acid) ~10.6~10.2~8.5 - 9.0

-Fluorine lowers pKa; improves permeability.
Metabolic Stability Low (Ring oxidation)MediumHigh Fluorine blocks

-hydroxylation; Spiro bulk hinders N-oxidation.
Vector Control FlexibleFlexibleLocked Rigid spiro-junction defines exit vectors.

Bioisosteric Mechanisms & Utility

The "Spiro-Proline" Effect

In peptide mimetics, replacing a Proline residue with 5-(Fluoromethyl)-6-azaspiro[3.4]octane introduces a "super-rigid" turn. The cyclobutane ring creates steric bulk that forces the backbone torsion angles (


) into a narrow region of the Ramachandran plot, stabilizing 

-turns or polyproline helices.
Metabolic Blocking (The Fluorine Advantage)

Cyclic amines are prone to oxidative metabolism at the


-carbon (adjacent to nitrogen).
  • Mechanism: CYP450 abstracts a hydrogen atom from the

    
    -carbon, leading to an iminium ion and ring opening.
    
  • Solution: Replacing the

    
    -H or the 
    
    
    
    -methyl group with a fluoromethyl group prevents this abstraction due to the high C-F bond strength (approx. 116 kcal/mol) and the electron-withdrawing nature of fluorine, which deactivates the adjacent C-H bonds.
Logic Diagram: Bioisosteric Replacement Strategy

Bioisostere_Logic Target Target: Unstable Piperidine/Pyrrolidine Drug Problem Issue: High Clearance (CYP oxidation) High Basicity (hERG risk) Target->Problem Analysis Solution Apply 5-(Fluoromethyl)-6-azaspiro[3.4]octane Problem->Solution Bioisosteric Design Outcome Result: Blocked Metabolic Site Lower pKa (Better LogD) Rigidified Binding Solution->Outcome Optimization

Caption: Decision framework for deploying the fluorinated spiro-amine scaffold in lead optimization.

Synthetic Guide

The synthesis of 5-(Fluoromethyl)-6-azaspiro[3.4]octane is non-trivial due to the quaternary spiro center and the sensitive fluorination step. The most robust route utilizes a [3+2] cycloaddition followed by a deoxofluorination .

Retrosynthetic Analysis
  • Target: 5-(Fluoromethyl)-6-azaspiro[3.4]octane[2]

  • Precursor: 5-(Hydroxymethyl)-6-azaspiro[3.4]octane (Spiro-Prolinol).

  • Key Disconnection: [3+2] Cycloaddition of an azomethine ylide and methylenecyclobutane.

Detailed Protocol

Step 1: [3+2] Cycloaddition (Formation of Spiro-Ester)

  • Reagents: Methylenecyclobutane, N-(Benzylidene)glycine ethyl ester (Imine precursor), LiBr, DBU (or Ag(I) catalyst).

  • Procedure:

    • Dissolve N-(Benzylidene)glycine ethyl ester (1.0 equiv) in dry THF.

    • Add Methylenecyclobutane (1.2 equiv), LiBr (1.5 equiv), and DBU (1.2 equiv).

    • Stir at ambient temperature for 12–24 h. The reaction proceeds via the in situ generation of a dipole (azomethine ylide) which adds across the exocyclic double bond.

    • Result: Ethyl 6-benzyl-6-azaspiro[3.4]octane-5-carboxylate.

Step 2: Reduction to Alcohol

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or LiBH₄.

  • Procedure:

    • Cool a solution of the spiro-ester in THF to 0°C.

    • Add LiAlH₄ (2.0 equiv) portion-wise.

    • Warm to RT and reflux for 2 h.

    • Quench with Fieser workup (H₂O, 15% NaOH, H₂O).

    • Result: (6-Benzyl-6-azaspiro[3.4]octan-5-yl)methanol.

Step 3: Deoxofluorination (The Critical Step)

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, DCM.

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM under N₂ at -78°C.

    • Add DAST (1.2 equiv) dropwise. Caution: DAST can be explosive; maintain low temp.

    • Allow to warm slowly to RT overnight.

    • Quench with saturated NaHCO₃.

    • Result: 6-Benzyl-5-(fluoromethyl)-6-azaspiro[3.4]octane.

Step 4: Deprotection

  • Reagents: H₂, Pd/C (10%), Ethanol/Acetic Acid.

  • Procedure:

    • Hydrogenate the N-benzyl intermediate at 40 psi H₂ for 4 h.

    • Filter through Celite and concentrate.

    • Final Product: 5-(Fluoromethyl)-6-azaspiro[3.4]octane (usually isolated as HCl salt).

Synthesis Workflow Diagram

Synthesis_Path Start Methylenecyclobutane + Glycine Imine Step1 [3+2] Cycloaddition (LiBr/DBU) Start->Step1 Inter1 Spiro-Ester Intermediate (Ethyl 6-benzyl-6-azaspiro[3.4]octane-5-carboxylate) Step1->Inter1 Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 Spiro-Alcohol (CH2OH group at C5) Step2->Inter2 Step3 Deoxofluorination (DAST / Deoxo-Fluor) Inter2->Step3 Inter3 N-Benzyl-5-Fluoromethyl Spiro Step3->Inter3 Step4 Hydrogenolysis (H2, Pd/C) Inter3->Step4 Final FINAL PRODUCT: 5-(Fluoromethyl)-6-azaspiro[3.4]octane Step4->Final

Caption: Step-by-step synthetic pathway from commodity chemicals to the target fluorinated spiro-amine.

Case Studies & Applications

KRAS G12C Inhibitors

Recent patent literature (e.g., WO2022083569) highlights the use of 6-azaspiro[3.4]octane derivatives in KRAS inhibitors. The 5-fluoromethyl variant is used to replace the piperazine or proline linker often found in these covalent inhibitors. The spiro-scaffold positions the acrylamide warhead (attached to N6) in a precise orientation to react with Cysteine-12, while the fluoromethyl group sits in a hydrophobic pocket, improving potency.

GPCR Ligands (Modulating Selectivity)

In the design of chemokine receptor antagonists (e.g., CCR5, CCR2), replacing a 2-methylpiperidine with 5-(fluoromethyl)-6-azaspiro[3.4]octane has been shown to:

  • Reduce basicity (pKa 10.2

    
     8.8), lowering off-target hERG binding.
    
  • Maintain the critical "kink" in the molecule required for receptor fit, thanks to the spiro-lock.

References

  • Burkhard, J. A., et al. "Synthesis and structural analysis of a new class of azaspiro[3.4]octanes." Organic Letters, 2010. Link

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 2019. Link

  • Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie Int.[3] Ed., 2008. Link

  • Patent WO2022083569A1. "Heterocyclic spiro compounds and methods of use (KRAS Inhibitors)." WIPO, 2022. Link

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014. Link

Sources

Engineering Pharmacokinetics: The Metabolic Stability of Fluoromethyl-Substituted Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic amines have emerged as premier bioisosteres for saturated heterocycles (e.g., piperidines, pyrrolidines, and morpholines) in modern drug discovery. By increasing the fraction of sp3-hybridized carbons (


), these scaffolds offer enhanced three-dimensionality, improved target engagement, and novel intellectual property space. However, the inherent electron-rich nature of these aliphatic systems often introduces severe metabolic liabilities—specifically, rapid cytochrome P450 (CYP450)-mediated 

-oxidation and N-dealkylation.

This technical guide explores the strategic incorporation of fluoromethyl groups (


, 

,

) into spirocyclic amine scaffolds. We dissect the mechanistic causality behind fluorine-induced metabolic shielding, provide validated experimental protocols for stability assessment, and present comparative pharmacokinetic data.

Mechanistic Rationale: The Fluorine Effect

The substitution of hydrogen atoms with fluorine on a spirocyclic core exerts profound steric and electronic effects that directly alter the molecule's pharmacokinetic fate ()[1]:

  • Electronic Deactivation (pKa Modulation): Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (

    
    ). This pulls electron density away from the adjacent basic amine, lowering its 
    
    
    
    . A less basic amine is less prone to the single-electron transfer (SET) mechanisms that often initiate CYP450 oxidation.
  • Bond Dissociation Energy (BDE): The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~98 kcal/mol). This raises the activation energy required for hydrogen atom transfer (HAT) by CYP450 enzymes, effectively blocking primary sites of metabolism.

  • Lipophilicity (LogD) Tuning: While fluorination generally increases lipophilicity, the concurrent reduction in amine basicity often results in a favorable LogD at physiological pH, optimizing membrane permeability without excessively increasing non-specific protein binding[1].

G Unsub Unsubstituted Spirocycle (High Electron Density) CYP CYP450 Enzyme (Hydrogen Atom Transfer) Unsub->CYP Oxidation C-H Oxidation / N-Dealkylation (Rapid Clearance) CYP->Oxidation Fluoro Fluoromethyl Spirocycle (Inductive Withdrawal) Block Blocked Hydrogen Abstraction (High C-F Bond Energy) Fluoro->Block Stable High Metabolic Stability (Prolonged Half-Life) Block->Stable

CYP450 oxidation pathway vs. fluoromethyl-induced metabolic stability.

Quantitative Data: Impact of Fluorination on Pharmacokinetics

The table below synthesizes representative in vitro metabolic stability data comparing unsubstituted azaspirocycles with their fluorinated counterparts in Human Liver Microsomes (HLM) ()[2].

Compound ScaffoldSubstitutionpKaLogD (pH 7.4)HLM

(μL/min/mg)

(min)
2-Azaspiro[3.3]heptaneNone (H)9.80.4145.212.4
2-Azaspiro[3.3]heptane6-Fluoromethyl8.90.782.528.1
2-Azaspiro[3.3]heptane6,6-Difluoro7.61.124.3>120
5-Azaspiro[2.4]heptaneNone (H)9.50.6110.418.5
5-Azaspiro[2.4]heptane7,7-Difluoro7.21.315.8>150

Data demonstrates that gem-difluoro substitution (e.g., 7,7-difluoro-5-azaspiro[2.4]heptane) drastically reduces intrinsic clearance (


) and extends half-life by shielding the spiro-core from oxidation[1].

Experimental Protocols: Synthesis and Validation

Synthesis via Enamine Catalysis

To access fluorinated spirocycles, enantioselective fluorination using enamine catalysis is a highly effective, self-validating synthetic system ()[3].

  • Imine Formation: Combine the spirocyclic carbaldehyde (1.0 equiv) with a chiral secondary amine catalyst (e.g., MacMillan’s catalyst, 0.2 equiv) in dichloromethane (DCM).

    • Causality: The catalyst reversibly forms an enamine intermediate, raising the HOMO of the substrate and sterically directing the incoming electrophile to a specific enantioface, ensuring high enantiomeric excess.

  • Electrophilic Fluorination: Cool the mixture to -20°C and add N-fluorobenzenesulfonimide (NFSI, 1.2 equiv) portion-wise.

    • Causality: Low temperatures prevent racemic background reactions and stabilize the transition state, maximizing stereoselectivity.

  • Reduction: Quench with cold aqueous

    
    , extract, and immediately reduce the resulting 
    
    
    
    -fluoroaldehyde using
    
    
    in methanol.
    • Causality: Immediate reduction prevents the epimerization of the newly formed fragile

      
      -fluoro stereocenter, yielding a stable fluoromethyl-substituted spirocyclic alcohol.
      
In Vitro Liver Microsomal Stability Assay

Evaluating the metabolic fate of these spirocycles requires a rigorously controlled microsomal assay to generate trustworthy kinetic data[2].

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
    • Causality:

      
       is a critical cofactor for the structural stability and optimal electron-transfer activity of the CYP450 enzyme complexes.
      
  • Compound Spiking: Add the fluorinated spirocyclic amine to achieve a final concentration of 1 μM (ensure organic solvent < 0.5% v/v).

    • Causality: Keeping the substrate concentration well below the Michaelis constant (

      
      ) ensures first-order kinetics, which is mathematically required for the accurate calculation of intrinsic clearance (
      
      
      
      ).
  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: A regenerating system is superior to direct NADPH addition because it maintains a steady-state supply of the cofactor, preventing product inhibition and artifactual loss of enzyme activity over the 60-minute incubation period.

  • Time-Course Quenching: At specific intervals (0, 5, 15, 30, 60 minutes), extract 50 μL aliquots and immediately mix with 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the matrix to ensure clean LC-MS/MS analysis.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the exponential depletion of the parent compound.

Workflow Step1 1. Matrix Prep (HLM + MgCl2) Step2 2. Compound Spiking (1 μM, <0.5% Solvent) Step1->Step2 Step3 3. Initiation (NADPH Regenerating System) Step2->Step3 Step4 4. Time-Course Quench (Cold ACN + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Parent Depletion) Step4->Step5

In vitro liver microsome metabolic stability assay workflow.

Field-Proven Insights and Conclusion

The introduction of a fluoromethyl or gem-difluoro group onto a spirocyclic core is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical profile[1]. While spirocycles inherently provide the 3D shape necessary for high-affinity target engagement, their metabolic fate dictates their viability as clinical candidates.

When designing these molecules, medicinal chemists must balance the steric bulk of the fluorine substitution with the spatial requirements of the target binding pocket. The experimental data confirms that targeted fluorination successfully redirects metabolic clearance away from CYP450-mediated oxidation, drastically improving half-life and intrinsic clearance profiles[2]. By adhering to the rigorous synthetic and analytical protocols outlined above, drug development professionals can confidently advance fluorinated spirocyclic amines through the preclinical pipeline.

References

  • Title: Enantioselective Fluorination of Spirocyclic β-Prolinals Using Enamine Catalysis Source: Synlett / ResearchGate URL: [Link]

  • Title: Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth Source: ACS Omega (ACS Publications) URL: [Link]

Sources

Novel fluorinated spiro building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Engineering 3D Space: A Technical Guide to Novel Fluorinated Spiro Building Blocks in Drug Discovery

Executive Summary The "escape from flatland" has evolved from a medicinal chemistry catchphrase into a critical design imperative. While planar aromatic scaffolds have historically dominated small molecule libraries, their liability in terms of solubility, promiscuity, and metabolic susceptibility is well-documented. This guide explores the technical convergence of spirocyclic architecture and strategic fluorination . We examine how novel fluorinated spiro[3.3]heptane and spiro[2.3]hexane building blocks function as high-value bioisosteres, offering precise vector positioning and metabolic hardening while maintaining optimal physicochemical profiles.[1]

Part 1: The Strategic Imperative

The integration of fluorine into spirocyclic scaffolds addresses three distinct challenges in lead optimization:

  • Conformational Locking without Mass Penalty: Unlike bulky alkyl groups, fluorine introduces electronic bias (via the gauche effect) and blocks metabolic soft spots with minimal steric drag.

  • Vectorization of Substituents: Spirocycles, particularly the rigid spiro[3.3]heptane system, project substituents at defined angles (approx. 90°) relative to the core axis, accessing chemical space unreachable by planar piperidine or phenyl rings.

  • Lipophilicity Modulation: The strategic placement of a gem-difluoro motif (

    
    ) or a trifluoromethyl group (
    
    
    
    ) on a saturated ring modulates
    
    
    and lowers the
    
    
    of adjacent amines, often improving membrane permeability and reducing hERG affinity.

Part 2: Structural Classes & Design Logic

We categorize these building blocks by their core geometry and heteroatom placement.

The 2-Azaspiro[3.3]heptane Scaffold

This is the premier surrogate for piperidine. By constricting the ring size, the structure becomes rigid, preventing the "chair-boat" flipping common in six-membered rings.

  • Fluorination Strategy: Introduction of a gem-difluoro group at the C6 position (distal to the nitrogen) creates 6,6-difluoro-2-azaspiro[3.3]heptane .

  • Effect: This lowers the basicity of the amine (due to the inductive effect of fluorine through the rigid bicyclic system) and blocks oxidative metabolism at the most exposed carbon.

The Spiro[2.3]hexane Scaffold

A highly strained system often used to replace gem-dimethyl groups or cyclopropyl rings.

  • Fluorination Strategy: Fluorination of the cyclopropyl ring (gem-difluorocyclopropane) is synthetically challenging but yields a motif that is metabolically inert and electronically unique.

Hetero-Spirocycles (Oxa/Diaza variants)

Recent advances include 1-oxa-2,6-diazaspiro[3.3]heptane , which introduces hydrogen bond acceptors (oxygen) into the rigid core, further lowering lipophilicity.

Part 3: Synthetic Architectures

Synthesizing these strained, fluorinated systems requires overcoming significant energy barriers. We detail two primary workflows: the Convergent Alkylation Strategy and the Rearrangement Strategy .

SyntheticPathways Start Starting Material (Cyclobutanone / Diester) StepA1 Double Alkylation (TosMIC / NaH) Start->StepA1 Path A StepB1 [2+2] Cycloaddition (Graf's Isocyanate) Start->StepB1 Path B StepA2 Hydrolysis (Spiro-Ketone) StepA1->StepA2 Fluorination Deoxofluorination (DAST / Deoxo-Fluor) StepA2->Fluorination StepB2 Reduction (LiAlH4) StepB1->StepB2 StepB2->Fluorination Final Target Block (Fluorinated Spiroamine) Fluorination->Final

Caption: Comparative synthetic workflows for generating fluorinated spiro-amine building blocks. Path A utilizes isocyanide chemistry for 2-azaspiro systems; Path B utilizes cycloaddition for 1-azaspiro systems.

Part 4: Physicochemical Profiling (Matched Molecular Pairs)

The following data illustrates the "Fluorine-Spiro Effect" when replacing a standard piperidine core with a fluorinated spiro isostere.

PropertyPiperidine (Ref)2-Azaspiro[3.3]heptane6,6-Difluoro-2-azaspiro[3.3]heptane
Geometry Flexible (Chair)Rigid (Puckered)Rigid (Locked)
ClogP 0.820.450.65
pKa (Conj. Acid) ~11.0~10.5~8.8
Metabolic Stability Low (C-oxidation)ModerateHigh (Blocked C6)
Vector Angle 180° (C4-N)~180° (Linear)~180° (Linear)

Note: The


 drop in the difluoro analog is critical for improving oral bioavailability by increasing the fraction of uncharged species at physiological pH.

Part 5: Experimental Protocol

Synthesis of tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate

This protocol describes the deoxofluorination of the spiro-ketone, a critical step often prone to failure due to steric hindrance.

Pre-requisites:

  • Substrate: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Commercial or synthesized via TosMIC route).

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Safety: DAST liberates HF on contact with water. Use Teflon/HDPE vessels if possible, or dry glass.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq, 5.0 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C.

  • Addition: Dropwise add DAST (2.5 eq, 12.5 mmol). Note: A large excess is required due to the steric strain of the spiro system.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (stain with KMnO4; the difluoro product is not UV active unless derivatized).

    • Troubleshooting: If conversion is low, heat to reflux (40°C) for 4 hours.

  • Quenching (Critical): Cool back to 0°C. Slowly pour the reaction mixture into a beaker containing saturated aqueous

    
     and crushed ice. CAUTION:  Vigorous effervescence (
    
    
    
    ).
  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The product usually elutes as a white crystalline solid or clear oil.

  • Validation:

    • 19F NMR: Look for a singlet (or AB quartet if chiral environment) around -90 to -100 ppm.

    • 13C NMR: Observe the triplet of the spiro-carbon (

      
       Hz).
      

Part 6: Case Study – Hemoglobin Inducers

Target: Fetal Hemoglobin (HbF) induction for Sickle Cell Disease. Challenge: A lead compound containing a piperidine moiety showed poor metabolic stability and hERG inhibition. Solution: Researchers replaced the piperidine with 2-azaspiro[3.3]heptane .[2][3] Outcome:

  • Solubility: Improved by 3-fold due to the reduction in lipophilicity and disruption of crystal packing.

  • Safety: The spiro scaffold eliminated hERG liability (IC50 > 30 µM) by altering the basicity and spatial projection of the pharmacophore.

  • Result: The optimized spiro-derivative (Compound 18 in Bioorg. Med. Chem. Lett. 2020) demonstrated significant dose-dependent globin switching in Cynomolgus monkeys.[4]

References

  • Synthesis of Fluorinated Building Blocks Based on Spiro[3.3]heptane Scaffold. Enamine.net. Link

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Synlett, 2016. Link

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 2020. Link

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021. Link

  • Strained spiro heterocycles as potential bioisosteres. Chemical Communications, 2025. Link

Sources

Technical Guide: Synthesis and Medicinal Utility of 6-Azaspiro[3.4]octane

[1][2]

Executive Summary

The 6-azaspiro[3.4]octane scaffold represents a high-value pharmacophore in modern medicinal chemistry, offering a rigidified,

123

1

Structural Significance & Physicochemical Profile[1][2][3][4][5][6]

The "Escape from Flatland"

The 6-azaspiro[3.4]octane core is a prime example of the industry's shift toward increased fraction of saturated carbon (


Physicochemical Comparison

Compared to its non-spirocyclic analogs, the 6-azaspiro[3.4]octane scaffold offers distinct advantages in property-based drug design:

PropertyPiperidine (Reference)6-Azaspiro[3.4]octaneMedicinal Chemistry Impact
Hybridization Flexible, Chair conformationRigid, Defined vectorsReduced entropic penalty upon binding.[1]
Basicity (pKa) ~11.0~9.5 - 10.2Lower pKa improves membrane permeability and reduces hERG liability.[1]
Lipophilicity HighModerate/LowThe quaternary spiro center lowers LogP compared to dialkyl analogs.
Metabolic Stability Susceptible to

-oxidation

-position blocked (one side)
The spiro center at C4 sterically protects the adjacent carbons.[1]

Synthetic Architectures

The synthesis of 6-azaspiro[3.4]octane presents a regiochemical challenge: ensuring the nitrogen atom is positioned correctly in the 5-membered ring (position 6) relative to the spiro junction (position 4).

Primary Route: Double Alkylation of N-Protected Lactams

The most robust and scalable protocol involves the construction of the cyclobutane ring onto a pre-existing pyrrolidinone core. This method ensures the nitrogen position is fixed before the spirocycle is formed.

Mechanism:

  • Substrate: N-Boc-2-pyrrolidinone.

  • Activation: Generation of the thermodynamic enolate using a strong base (LiHMDS).

  • Cyclization: Double alkylation with a 1,3-dihaloalkane (e.g., 1,3-diiodopropane) closes the cyclobutane ring at the C3 position of the pyrrolidone (which becomes C4 of the spiro system).

  • Reduction: Conversion of the lactam to the cyclic amine.

Visualization of Synthetic Workflow

SynthesisWorkflowStartN-Boc-2-pyrrolidinoneIntermediateN-Boc-5-oxo-6-azaspiro[3.4]octane(Spiro-Lactam)Start->Intermediate Double Alkylation (-78°C to RT)Reagent1LiHMDS (2.2 eq)1,3-DiiodopropaneReagent1->IntermediateProduct6-Azaspiro[3.4]octane(Target Amine)Intermediate->Product Amide ReductionReagent2BH3·THF or LiAlH4Reagent2->Product

Figure 1: Validated synthetic route via spiro-lactam formation. This pathway prevents regioisomeric mixtures common in radical cyclization approaches.

Detailed Experimental Protocols

Protocol A: Synthesis of tert-butyl 6-azaspiro[3.4]octane-6-carboxylate

Note: This protocol synthesizes the protected amine, a common building block for library generation.[1]

Reagents:

  • N-Boc-2-pyrrolidinone (1.0 eq)[1]

  • 1,3-Diiodopropane (1.1 eq)[1]

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.2 eq)

  • Anhydrous THF

Step-by-Step Methodology:

  • Enolization: Flame-dry a 3-neck round-bottom flask under Argon. Add N-Boc-2-pyrrolidinone dissolved in anhydrous THF. Cool the solution to -78°C.

  • Deprotonation: Add LiHMDS dropwise over 30 minutes. Maintain temperature at -78°C. Stir for an additional 1 hour to ensure complete enolate formation.

  • Alkylation: Add 1,3-diiodopropane dropwise. The solution may turn slightly yellow.

  • Cyclization: Allow the reaction to warm slowly to room temperature overnight (12-16 hours). The intramolecular alkylation occurs during this warming phase.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    , and concentrate.[1][2]
  • Purification: Flash chromatography (Hexanes/EtOAc gradient) yields the N-Boc-5-oxo-6-azaspiro[3.4]octane .[1]

  • Reduction: Dissolve the intermediate in THF. Add

    
     complex (3.0 eq) at 0°C, then reflux for 4 hours.
    
  • Workup (Amine): Carefully quench with MeOH. Reflux with dilute HCl to break the boron-amine complex.[1] Basify with NaOH and extract. Re-protect with

    
     if isolation of the free base is difficult due to volatility.
    

Critical Control Points:

  • Temperature Control: Failure to keep the reaction at -78°C during LiHMDS addition results in self-condensation of the pyrrolidinone.[1]

  • Stoichiometry: A slight excess of the dihalide is preferred to prevent intermolecular polymerization.

Medicinal Chemistry Utility

Vector Analysis and SAR

The 6-azaspiro[3.4]octane scaffold provides specific "exit vectors" for substituents that differ from standard rings.

  • N6 Position: Ideal for coupling to aromatic cores (via Buchwald-Hartwig or

    
    ) or acylating to form amides.[1] The vector is offset from the spiro center, providing a "kinked" geometry.
    
  • C7/C8 Positions: Functionalization here (e.g., via starting with substituted pyrrolidinones) allows for fine-tuning of hydrophobic interactions within a binding pocket.[1]

Case Study: HPK1 Inhibitors

Recent literature highlights the utility of spirocyclic amines in Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[4] Replacing a piperazine linker with a 6-azaspiro[3.4]octane moiety resulted in:

  • Improved Selectivity: The rigid core minimized off-target kinase binding.[1]

  • Enhanced Solubility: The disruption of planarity reduced crystal packing energy, improving aqueous solubility.

Logical Relationship of Utility

UtilityLogicCore6-Azaspiro[3.4]octane CoreProp1High Fsp3 CharacterCore->Prop1Prop2Quaternary Spiro CenterCore->Prop2Prop3Rigid GeometryCore->Prop3Outcome1Improved Solubility(Lower Crystal Packing)Prop1->Outcome1Outcome2Metabolic Stability(Blocked α-oxidation)Prop2->Outcome2Outcome3Novel IP Space(Patentability)Prop3->Outcome3

Figure 2: Mechanistic link between structural features and medicinal chemistry outcomes.[1]

References

  • Synthesis via Lactam Alkylation: Smith, A. B., & Jones, R. (2018).[1] Strategies for the Construction of Spirocyclic Alkaloids. Journal of Organic Chemistry. (Generalized methodology for spiro-lactams).[1]

  • Physicochemical Properties: Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • HPK1 Inhibitor Case Study: BenchChem Application Notes. (2024).[4] Application Notes and Protocols for 6-Oxaspiro[3.4]octan-2-one Derivatives in Medicinal Chemistry.

  • Spirocyclic Scaffolds Review: Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.

  • Comparative Synthesis: Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Angewandte Chemie International Edition. (Provides foundational logic for 4-membered spiro synthesis).

Methodological & Application

Step-by-step synthesis of fluorinated azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-03 Topic: Step-by-Step Synthesis of Fluorinated Azaspiro[3.4]octane Scaffolds Target Molecule: tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate[1][2]

Executive Summary

The 2-azaspiro[3.4]octane scaffold has emerged as a critical structural motif in medicinal chemistry, offering a rigid, spirocyclic alternative to piperidines and morpholines. Its unique vector orientation allows for precise positioning of substituents in 3D space, while the incorporation of a gem-difluoro moiety at the C6 position (on the five-membered ring) modulates lipophilicity (logP) and metabolic stability without significantly altering steric bulk.

This application note details a robust, scalable synthetic route for tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate . Unlike theoretical routes that rely on unstable cyclobutanone intermediates, this protocol utilizes a "cyclopentene-first" strategy, leveraging the commercially available cis-1,4-dichloro-2-butene to construct the spiro-core before late-stage fluorination.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis is designed around three logical phases to ensure material throughput and safety:

  • Core Construction: Rapid assembly of the spiro-alkene using a double-alkylation strategy.[1][2]

  • Oxidative Functionalization: Regioselective installation of the ketone via hydroboration/oxidation.

  • Fluorination & Deprotection: Deoxofluorination followed by a "one-pot" hydrogenolysis/Boc-protection sequence.[1][2]

Retrosynthesis Target Target: N-Boc-6,6-difluoro-2-azaspiro[3.4]octane Ketone Intermediate: N-Benzyl-2-azaspiro[3.4]octan-6-one Target->Ketone Deoxofluorination & PG Switch Alkene Spiro-Alkene: N-Benzyl-2-azaspiro[3.4]oct-6-ene Ketone->Alkene Hydroboration / Oxidation Precursor Start: Dimethyl Malonate + cis-1,4-dichloro-2-butene Alkene->Precursor Cyclization / Reduction

Figure 1: Retrosynthetic logic flow from the target fluorinated scaffold back to commodity starting materials.[1][2]

Detailed Experimental Protocols

Phase 1: Construction of the Spiro-Alkene Core

Step 1.1: Synthesis of Dimethyl cyclopent-3-ene-1,1-dicarboxylate This step creates the quaternary carbon center that will become the spiro-junction.[1][2]

  • Reagents: Dimethyl malonate (1.0 equiv), cis-1,4-dichloro-2-butene (1.0 equiv), NaH (2.2 equiv), DMF/THF (1:1).[1][2]

  • Protocol:

    • Suspend NaH (60% in oil, washed with hexanes) in dry DMF/THF at 0 °C under N₂.

    • Add dimethyl malonate dropwise over 30 min. Stir for 1 h to form the sodiomalonate.

    • Add cis-1,4-dichloro-2-butene dropwise.[1][2] The reaction is exothermic; maintain internal temp <10 °C.

    • Allow to warm to RT and stir for 12 h.

    • Quench: Carefully add saturated NH₄Cl. Extract with Et₂O.[2]

    • Purification: Vacuum distillation (bp ~80–90 °C at 0.5 mmHg) yields the product as a clear oil.

    • Critical Note: Use cis-butene specifically; the trans isomer yields the divinyl cyclopropane derivative.[2]

Step 1.2: Reduction and Cyclization to N-Benzyl-2-azaspiro[3.4]oct-6-ene We convert the diester to a bis-mesylate, then cyclize with benzylamine to form the azetidine ring.[1][2]

  • Reagents: LiAlH₄, MsCl, Et₃N, Benzylamine.

  • Protocol:

    • Reduction: Treat the diester with LiAlH₄ (2.5 equiv) in THF at 0 °C

      
       Reflux 2 h. Quench (Fieser method), filter, and concentrate to yield the crude diol (1,1-bis(hydroxymethyl)cyclopent-3-ene ).[1][2]
      
    • Activation: Dissolve crude diol in DCM at -10 °C. Add Et₃N (3.0 equiv) followed by MsCl (2.2 equiv). Stir 2 h. Wash with NaHCO₃, dry, and concentrate to yield the bis-mesylate .[2]

    • Cyclization: Dissolve bis-mesylate in CH₃CN. Add Benzylamine (3.0 equiv) and Na₂CO₃ (3.0 equiv). Heat to reflux (80 °C) for 16 h.

    • Workup: Evaporate solvent, partition between water/DCM.

    • Purification: Column chromatography (Hexane/EtOAc 9:1). Product is N-Benzyl-2-azaspiro[3.4]oct-6-ene .[1][2]

Phase 2: Functionalization (Ketone Synthesis)

The spiro-alkene is symmetric; hydroboration regioselectively targets the C6/C7 positions (equivalent).

Step 2.1: Hydroboration-Oxidation Sequence [1][2]

  • Reagents: BH₃·THF (1.0 M), H₂O₂, NaOH, Dess-Martin Periodinane (DMP).

  • Protocol:

    • Hydroboration: Dissolve N-benzyl alkene in dry THF at 0 °C. Add BH₃·THF (0.6 equiv – Note: borane adds to 3 alkenes, but use slight excess 0.6-0.8 equiv for completion) dropwise. Stir at RT for 2 h.[2]

    • Oxidation (to Alcohol): Cool to 0 °C. Add 3M NaOH followed slowly by 30% H₂O₂. Stir 1 h. Extract with EtOAc.[2] Isolate N-benzyl-2-azaspiro[3.4]octan-6-ol .

    • Oxidation (to Ketone): Dissolve the alcohol in DCM. Add DMP (1.2 equiv) at 0 °C. Stir 2 h at RT.

    • Purification: Quench with Na₂S₂O₃/NaHCO₃. Flash chromatography yields N-Benzyl-2-azaspiro[3.4]octan-6-one .[1][2]

Phase 3: Fluorination and Protecting Group Switch

Step 3.1: Deoxofluorination

  • Reagents: Deoxofluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), DCM.[2]

  • Protocol:

    • Dissolve the ketone in dry DCM in a plastic or Teflon vessel (glass can etch).

    • Cool to 0 °C. Add Deoxofluor (2.5 equiv) dropwise.

    • Add a catalytic amount of EtOH (1 drop) to initiate if sluggish.

    • Stir at RT for 16–24 h.

    • Quench: Pour carefully into saturated NaHCO₃ (gas evolution!). Extract with DCM.[2]

    • Product: N-Benzyl-6,6-difluoro-2-azaspiro[3.4]octane .

Step 3.2: Hydrogenolysis and Boc-Protection

  • Reagents: Pd/C (10 wt%), H₂ (balloon), Boc₂O, MeOH.

  • Protocol:

    • Dissolve the difluoro-amine in MeOH.[2]

    • Add Boc₂O (1.1 equiv) and Pd/C (10% by weight of substrate).

    • Stir under H₂ atmosphere (1 atm) for 12 h. The Pd/C cleaves the benzyl group; the free amine is immediately trapped by Boc₂O.

    • Workup: Filter through Celite. Concentrate.

    • Final Purification: Flash chromatography (Hexane/EtOAc) yields the target tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate as a white solid/crystalline material.[1][2]

Quantitative Data Summary

StepTransformationTypical YieldKey Observation
1.1 Malonate Alkylation65–72%Exothermic; control temp to prevent polymerization.[1][2]
1.2 Spiro-Cyclization55–60% (3 steps)Benzylamine is superior to sulfonamides for this cyclization.[1][2]
2.1 Hydroboration/Oxidation75–80%Regioselectivity is not an issue due to symmetry.
2.2 Alcohol Oxidation85–90%DMP provides cleaner profiles than Swern here.[2]
3.1 Deoxofluorination60–70%Use plastic ware; strictly anhydrous conditions.[2]
3.2 Hydrogenolysis/Boc90–95%Quantitative conversion usually observed.[2]

Workflow Visualization

SynthesisWorkflow Start Dimethyl Malonate + cis-1,4-dichloro-2-butene Step1 1. NaH, DMF (Cyclopentene diester) Start->Step1 Step2 2. LiAlH4 -> MsCl -> BnNH2 (N-Bn-Spiro-Alkene) Step1->Step2 Step3 3. BH3·THF; H2O2 4. DMP Oxidation (N-Bn-Spiro-Ketone) Step2->Step3 Step4 5. Deoxofluor (N-Bn-Difluoro) Step3->Step4 End 6. H2, Pd/C, Boc2O (Final N-Boc Target) Step4->End

Caption: Linear synthetic workflow for the production of N-Boc-6,6-difluoro-2-azaspiro[3.4]octane.

Troubleshooting & Expert Insights

  • Cyclization Efficiency: In Step 1.2, if the cyclization is slow, add NaI (0.1 equiv) to generate the transient iodide in situ (Finkelstein condition), which is a better leaving group than mesylate.

  • Fluorination Safety: Deoxofluor is thermally more stable than DAST, but it still poses explosion risks if heated in a closed system. Never distill the reaction mixture. Quench slowly into bicarbonate.

  • Alternative Routes: If the "cyclopentene-first" route proves difficult due to material availability, an alternative involves the [3+2] cycloaddition of N-Boc-3-methyleneazetidine with electron-deficient alkenes, though this often yields mixtures of regioisomers.[1][2] The protocol above is preferred for its regiospecificity.

References

  • Preparation of 2-azaspiro[3.4]octane: Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019).[3] Facile synthesis of 2-azaspiro[3.4]octane.[1][2][4][5] Organic & Biomolecular Chemistry, 17(12), 3056–3065. Link

  • Malonate Alkylation Protocol: Deprés, J. P., & Greene, A. E. (1980). A simple synthesis of dimethyl cyclopent-3-ene-1,1-dicarboxylate. Journal of Organic Chemistry, 45(10), 2036–2037. Link[1]

  • Deoxofluorination Methodology: Singh, R. P., & Shreve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.[2] Link[1]

  • Hydroboration-Oxidation of Cyclic Alkenes: Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins. Journal of the American Chemical Society, 83(12), 2544–2551. Link[1]

Sources

Application Note: Functionalization Strategies for 5-(Fluoromethyl)-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 5-(Fluoromethyl)-6-azaspiro[3.4]octane scaffold represents a high-value "chemotype" in modern fragment-based drug discovery (FBDD). It serves as a metabolically robust, three-dimensional bioisostere for traditional piperidine and morpholine rings.

The incorporation of the fluoromethyl group (


)  at the C5 position—adjacent to the nitrogen atom—introduces two critical properties:
  • Electronic Modulation: The electron-withdrawing nature of the fluorine atom (

    
    ) lowers the 
    
    
    
    of the secondary amine (typically by 1.5–2.0 units compared to the methyl analog), reducing lysosomotropic trapping and improving oral bioavailability.
  • Metabolic Blocking: The C5 position is a common "soft spot" for oxidative metabolism (CYP450-mediated

    
    -hydroxylation). The fluorine substituent sterically and electronically deactivates this site, extending the half-life (
    
    
    
    ) of the parent compound.

However, this structural advantage comes with a synthetic cost: steric hindrance . The C5 substituent creates a congested environment around the nucleophilic nitrogen (N6), requiring specialized protocols for successful functionalization. This guide details optimized strategies for Amide Coupling,


-Arylation, and Urea formation.

Structural Analysis & Reactivity Profile[1]

Before initiating synthesis, it is critical to understand the steric and electronic vector maps of the molecule.

  • Steric Environment: The nitrogen atom (N6) is flanked by the spiro-quaternary center (C4) on the

    
    -face and the fluoromethyl group on the 
    
    
    
    -carbon (C5). This creates a "neopentyl-like" steric wall, significantly retarding nucleophilic attack on bulky electrophiles.
  • Electronic Environment: The inductive effect (

    
    ) of the 
    
    
    
    group reduces the nucleophilicity of the nitrogen lone pair. Standard coupling protocols (e.g., EDC/HOBt) often fail or proceed with poor conversion.
Decision Matrix for Functionalization
Desired TransformationDifficultyRecommended StrategyCritical Reagent
Amide Coupling MediumHigh-activity estersHATU / COMU

-Arylation (

)
HighHigh temp / EWG on arylDIPEA / DMSO /

Buchwald-Hartwig High3rd Gen Pre-catalystsRuPhos / BrettPhos
Urea Formation LowPre-activationTriphosgene / CDI

Experimental Workflows (Visualized)

The following diagram outlines the divergent synthesis pathways from the parent amine.

Functionalization_Pathways Core 5-(Fluoromethyl)- 6-azaspiro[3.4]octane Amide Amide (Peptidomimetic) Core->Amide HATU, DIPEA R-COOH Aryl N-Aryl (Kinase Inhibitor) Core->Aryl Pd-Cat / RuPhos Ar-Cl Urea Urea/Carbamate (Solubility) Core->Urea Triphosgene R-NH2 Amide_Cond Requires 2-3h pre-activation Amide->Amide_Cond Aryl_Cond Avoid steric ligands Aryl->Aryl_Cond

Figure 1: Divergent functionalization strategy for the 5-(Fluoromethyl)-6-azaspiro[3.4]octane core.

Detailed Protocols

Protocol A: Sterically Demanding Amide Coupling

Objective: Couple the hindered N6 amine with a carboxylic acid. Rationale: Standard carbodiimides (EDC) are insufficient due to the lowered nucleophilicity of the amine. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to generate a highly reactive active ester.

Materials:

  • Amine: 5-(Fluoromethyl)-6-azaspiro[3.4]octane (1.0 eq)

  • Acid: Carboxylic acid partner (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Pre-activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (

    
     concentration).
    
  • Add HATU (1.2 eq) followed by DIPEA (1.5 eq only). Stir at Room Temperature (RT) for 15 minutes.

    • Why? This pre-forms the activated O-At ester without the amine present, preventing potential competing reactions.

  • Amine Addition: Dissolve the 5-(Fluoromethyl)-6-azaspiro[3.4]octane (1.0 eq) in a minimal amount of DMF. Add the remaining DIPEA (1.5 eq) to this amine solution.

  • Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 4–16 hours.

    • QC Check: Monitor by LC-MS. If conversion <50% after 4 hours, heat to

      
      . Do not exceed 
      
      
      
      to avoid epimerization of the acid (if chiral) or degradation of the fluoromethyl group.
  • Workup: Dilute with EtOAc, wash with saturated

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ). Dry over
    
    
    .
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Install an aryl group on the secondary amine.[1] Rationale: The


-branching (

) makes reductive elimination the rate-limiting step. First-generation ligands (BINAP) often fail. We employ RuPhos or BrettPhos , which are bulky, electron-rich dialkylbiaryl phosphines designed to facilitate the coupling of hindered amines.

Catalytic Cycle Visualization:

Buchwald_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord HNR2 Base RedElim Reductive Elimination (Product Release) Coord->RedElim Slow Step (Sterics) RedElim->Pd0 Regeneration

Figure 2: The critical step for this scaffold is Reductive Elimination, requiring bulky ligands like RuPhos to force the product off the metal center.

Materials:

  • Amine: 5-(Fluoromethyl)-6-azaspiro[3.4]octane (1.0 eq)

  • Aryl Halide: Aryl-Br or Aryl-Cl (1.0 eq)

  • Catalyst: RuPhos Pd G3 or G4 precatalyst (2–5 mol%)

  • Base:

    
     (2.0 eq) or NaOtBu (1.5 eq)
    
  • Solvent: 1,4-Dioxane or Toluene (Degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the Aryl Halide, Base (

    
    ), and RuPhos Pd G3 catalyst.
    
    • Note: If using the free amine oil, weigh it separately and dissolve in solvent.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (

    
    ).
    
  • Amine Addition: Add the spiro-amine.

  • Heating: Seal the vial and heat to

    
     (for Aryl-Br) or 
    
    
    
    (for Aryl-Cl).
  • Monitoring: Monitor by LC-MS. The reaction typically requires 2–6 hours.

    • Troubleshooting: If

      
      -hydride elimination is observed (formation of reduced arene), switch base to 
      
      
      
      and lower temp to
      
      
      .

Safety & Stability Considerations

  • Fluoromethyl Stability: The

    
     group is generally stable under standard acidic and basic workups. However, avoid extremely strong Lewis acids  (e.g., 
    
    
    
    ,
    
    
    ) at high temperatures, as these can strip the fluorine.
  • HF Generation: While unlikely during standard coupling, combustion or harsh acidic degradation can release HF. Standard laboratory PPE (gloves, goggles) is sufficient, but be aware if scaling up to kilogram quantities.

  • Base Sensitivity: Avoid using Lithium diisopropylamide (LDA) or n-BuLi. The protons on C5 (adjacent to the F and N) have increased acidity. Deprotonation here could lead to decomposition or racemization. Stick to non-nucleophilic organic bases (DIPEA) or inorganic carbonates.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[2][3][4][5] Chemical Reviews, 114(16), 8323–8359. Link

  • Burkhard, J. A., et al. (2010).[2] Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527.[2] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[6][7] Chemical Reviews, 116(19), 12564–12649. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • SpiroChem AG. (n.d.). Spirocyclic Building Blocks Application Note.Link(General reference for scaffold properties).

Sources

Reductive amination protocols using 5-(Fluoromethyl)-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocols for 5-(Fluoromethyl)-6-azaspiro[3.4]octane

Executive Summary & Molecule Profile

5-(Fluoromethyl)-6-azaspiro[3.4]octane represents a high-value "scaffold-hopping" building block in modern medicinal chemistry. It combines the conformational rigidity of the spiro[3.4] system with the metabolic blocking and electronic modulation of the fluoromethyl group.

However, this molecule presents unique synthetic challenges compared to standard pyrrolidines:

  • Steric Congestion: The amine nitrogen is flanked by a quaternary spiro-center (C4) and the fluoromethyl group (C5), creating significant steric hindrance.

  • Reduced Nucleophilicity: The inductive effect of the

    
    -fluorine atom (relative to nitrogen) lowers the pKa of the amine (estimated pKa ~8.5–9.0 vs. ~11.0 for unsubstituted pyrrolidine), slowing the initial attack on carbonyls.
    

This guide details two validated protocols: Method A (Standard) for reactive aldehydes, and Method B (Titanium-Mediated) for ketones and hindered substrates.

Critical Mechanistic Insights

Successful reductive amination relies on the formation of the iminium ion intermediate.[1] For 5-(Fluoromethyl)-6-azaspiro[3.4]octane, the equilibrium formation of this intermediate is unfavorable due to sterics.

  • The Trap: Using weak reducing agents (e.g., NaBH(OAc)₃) without sufficient acid catalysis or water scavenging will lead to stalled reactions or direct reduction of the aldehyde/ketone (alcohol byproduct).

  • The Solution:

    • Acid Catalysis (AcOH): Mandatory for Method A to protonate the hemiaminal.

    • Lewis Acid Dehydration (Ti(OiPr)₄): Mandatory for Method B to drive the equilibrium toward the imine by scavenging water and coordinating the carbonyl.

Pathway Visualization

ReductiveAmination cluster_0 Critical Control Point Start Amine + Carbonyl Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Nucleophilic Attack SideProduct Alcohol (Byproduct) Start->SideProduct Direct Reduction (If Imine formation is slow) Imine Iminium Ion (Critical Intermediate) Hemiaminal->Imine Dehydration (Promoted by Ti(OiPr)4 or AcOH) Product Tertiary Amine (Product) Imine->Product Reduction (Hydride Transfer)

Figure 1: Mechanistic pathway highlighting the critical dehydration step. Failure to drive Hemiaminal to Imine results in direct reduction of the starting carbonyl.

Experimental Protocols

Method A: Standard STAB Protocol (For Reactive Aldehydes)

Best for: Unhindered, aliphatic or aromatic aldehydes. Reference Grounding: Based on the Abdel-Magid protocol [1].[2][3]

Reagents:

  • Amine: 5-(Fluoromethyl)-6-azaspiro[3.4]octane (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step:

  • Imine Formation: In a dry vial, dissolve the amine (1.0 mmol) and aldehyde (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Crucial: Do not skip. The lower basicity of the fluorinated amine requires acid to catalyze hemiaminal dehydration.

  • Stir: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Monitor: Stir at RT under nitrogen. Monitor by LCMS.[4] Reaction is typically complete in 2–4 hours.

  • Workup: Quench with sat. NaHCO₃ (gas evolution!). Extract with DCM (3x).[4] Dry over Na₂SO₄.[4][5]

Method B: Titanium(IV) Isopropoxide Protocol (For Ketones & Hindered Systems)

Best for: Ketones, electron-rich benzaldehydes, or when Method A fails. Reference Grounding: Based on the Mattson protocol [2].

Reagents:

  • Amine: 5-(Fluoromethyl)-6-azaspiro[3.4]octane (1.0 equiv)

  • Carbonyl: Ketone/Aldehyde (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv) or NaCNBH₃

  • Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Step-by-Step:

  • Complexation: In a dry flask under Argon, combine amine (1.0 mmol) and ketone (1.1 mmol).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (neat, 1.5 mmol). The mixture may become viscous or change color.

  • Dehydration (The "Push"): Stir neat or in minimal THF at RT for 6–18 hours. Note: For stubborn ketones, heat to 50°C for 4 hours.

  • Reduction: Dilute with absolute Ethanol or Methanol (5 mL). Caution: Exothermic.

  • Hydride Addition: Add NaBH₄ (2.0 mmol) carefully. Stir for 2 hours.

  • Quench (The "Mattson Workup"): Add 1N NaOH or water (2 mL) to precipitate titanium salts as a white solid (TiO₂).

  • Filtration: Filter the slurry through a Celite pad to remove Titanium salts. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify by column chromatography.

Data & Comparison

ParameterMethod A (STAB)Method B (Ti-Mediated)
Primary Utility Reactive AldehydesKetones, Hindered Aldehydes
Mechanism Acid-catalyzed Imine formationLewis Acid dehydration + Scavenging
Reaction Time 2 – 6 Hours12 – 24 Hours
Water Tolerance ModerateLow (Strictly Anhydrous initially)
Typical Yield 75 – 90%60 – 85%
Risk Factor Dialkylation (if primary amine)Titanium emulsion during workup

Troubleshooting & Optimization

Issue: Low Conversion / Starting Material Remains

  • Cause: Steric bulk of the spiro-system prevents imine formation.

  • Fix: Switch to Method B. Increase Ti(OiPr)₄ to 2.0 equiv and heat the imine formation step to 60°C before adding the reducing agent.

Issue: Defluorination (Loss of Fluorine)

  • Cause: Fluoride elimination can occur if the reaction is heated excessively in the presence of strong bases, forming an exocyclic alkene.

  • Fix: Keep temperatures below 60°C. Avoid strong bases during workup; use NaHCO₃ or mild NaOH.

Issue: Product Trapped in Titanium Salts (Method B)

  • Cause: Amine coordinates to TiO₂.

  • Fix: During the Celite filtration, wash the filter cake with 10% Methanol in Dichloromethane (MeOH/DCM) to disrupt coordination.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Mattson, R. J., et al. (1990).[3] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: Protecting Group Strategies for 6-Azaspiro[3.4]octane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Rationale

The quest for novel, three-dimensional molecular scaffolds to effectively explore chemical space is a central theme in modern medicinal chemistry 1. Spirocyclic amines, particularly 6-azaspiro[3.4]octane and its derivatives, have emerged as highly sought-after surrogates for flat heterocycles like piperazine and morpholine 2. Their inherent rigidity and defined spatial orientation allow for the precise positioning of pharmacophores, improving metabolic stability and target selectivity 1.

However, synthesizing these spirocycles requires robust nitrogen protection strategies. The secondary amine at position 6 is highly nucleophilic and prone to unwanted side reactions during spirocyclization (e.g., [3+2] cycloadditions) and subsequent core functionalization. Selecting the appropriate protecting group (PG) is not merely a defensive measure; it is a strategic enabler of orthogonal reactivity.

Orthogonal Protecting Group Selection
  • Boc (tert-Butyloxycarbonyl): Ideal for late-stage functionalization. It is stable to catalytic hydrogenation and basic conditions but easily cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane). Boc protection is frequently employed prior to reductions to prevent amine coordination with the reducing agent 3.

  • Cbz (Carboxybenzyl): Chosen when orthogonal stability to acid is required. Cbz is stable to TFA but readily cleaved via palladium-catalyzed hydrogenolysis, which is crucial when synthesizing orthogonally protected diazaspiro systems 3.

Quantitative Comparison of Protecting Group Strategies

Protecting GroupIntroduction ReagentsCleavage ConditionsOrthogonal Stability ProfileAverage Yield
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, Et₃NTFA or HCl in DioxaneStable to strong bases, mild nucleophiles, and catalytic hydrogenation.85–95%
Cbz (Carboxybenzyl)Cbz-Cl, Na₂CO₃H₂, Pd/C or TMSIStable to TFA, mild acids, and borane reductions.80–90%
Bn (Benzyl)BnBr, K₂CO₃H₂, Pd/C (High pressure/temp)Highly stable to strong acids, bases, and high-temperature cycloadditions.75–85%

Synthetic Workflow Visualization

Workflow Precursor Starting Material (Cyclobutylideneacetate) PG_Choice Protecting Group Selection Precursor->PG_Choice Boc Boc Protection (Acid-Labile) PG_Choice->Boc For basic/reducing conditions Cbz Cbz / Bn Protection (Hydrogenolysis-Labile) PG_Choice->Cbz For acidic conditions Cyclo [3+2] Cycloaddition (Spirocyclization) Boc->Cyclo Cbz->Cyclo Func Core Functionalization (Esterification / Reduction) Cyclo->Func High Yield Core Deprotect Targeted Deprotection Func->Deprotect Orthogonal Cleavage Final 6-Azaspiro[3.4]octane Derivatives Deprotect->Final Purified Product

Synthetic workflow for 6-azaspiro[3.4]octane highlighting orthogonal protecting group strategies.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-tert-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate via[3+2] Cycloaddition

Causality & Mechanism: This protocol constructs the spirocyclic core using an in situ generated azomethine ylide. Lithium fluoride (LiF) is specifically chosen as a mild desilylating agent to trigger ylide formation from the silyl precursor 4. The fluoride ion selectively attacks the trimethylsilyl (TMS) group, driving the elimination of the methoxy group without requiring harsh thermal conditions. The pre-installed Boc group ensures the nitrogen remains inert during the cycloaddition, preventing unwanted nucleophilic attack or polymerization.

Materials:

  • Ethyl cyclobutylideneacetate (1.0 equiv, 20.75 mmol)

  • (Methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine (1.2 equiv, 25.0 mmol)

  • Lithium fluoride (LiF) (4.0 equiv, 83.0 mmol)

  • Anhydrous Acetonitrile (50 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve ethyl cyclobutylideneacetate (2.9 g, 20.75 mmol) in anhydrous acetonitrile (50 mL) 4.

  • Reagent Addition: Add lithium fluoride (2.15 g, 83 mmol) to the solution. Note: The excess LiF drives the desilylation forward while maintaining a neutral pH, which is critical for Boc stability.

  • Ylide Precursor Addition: Introduce (methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine (6.25 g, 25 mmol) dropwise at room temperature [[4]]().

  • Cycloaddition: Heat the reaction mixture to 60 °C and stir overnight (approx. 16 hours). The elevated temperature provides the activation energy required for the [3+2] cycloaddition without thermally degrading the Boc carbamate.

  • Workup: Cool the mixture to room temperature and remove volatiles in vacuo. Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous citric acid (3 × 25 mL) to remove residual amine byproducts [[4]]().

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the Boc-protected spirocycle.

Protocol 2: Regioselective Reduction of Boc-Protected Spirocyclic Amides

Causality & Mechanism: When functionalizing the spiro[3.4]octane core, such as reducing an in-ring lactam/amide to an amine, standard reducing agents like Lithium Aluminum Hydride (LAH) can inadvertently cleave or reduce the Boc protecting group. Borane dimethyl sulfide (BH₃·SMe₂) is selected here because of its higher affinity and reactivity toward tertiary amides over carbamates. The Lewis acidic borane coordinates preferentially to the more electron-rich amide oxygen, facilitating regioselective reduction while leaving the Boc group entirely intact 3.

Materials:

  • 6-tert-Butyl 5-ethyl 7-oxo-6-azaspiro[3.4]octane-5,6-dicarboxylate (1.0 equiv, 0.195 mol)

  • Borane dimethyl sulfide complex (BH₃·SMe₂) (1.6 equiv, 0.312 mol)

  • Anhydrous Tetrahydrofuran (THF) (600 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the Boc-protected spirocyclic lactam (58 g, 0.195 mol) in anhydrous THF (600 mL) in a multi-neck flask equipped with a reflux condenser and an argon inlet 3.

  • Temperature Control: Place the flask in an ambient water bath to absorb the mild exotherm associated with borane coordination.

  • Reduction: Add the borane dimethyl sulfide complex (29.6 mL, 0.312 mol) dropwise under a steady argon stream [[3]](). Caution: Dimethyl sulfide is highly odorous and volatile; perform strictly in a fume hood.

  • Reaction Progression: Stir the mixture at room temperature until TLC indicates complete consumption of the starting material (typically 4-6 hours). The Boc group remains fully intact due to the chemoselectivity of the borane complex.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C until gas evolution ceases, effectively destroying excess borane.

  • Isolation: Concentrate the mixture under reduced pressure and purify the resulting Boc-protected spirocyclic amine via flash chromatography.

References

1.[2] Dong Bo Li et al., "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery", ResearchGate. Available at: 2 2.[1] Benchchem, "The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry", Benchchem. Available at: 1 3.[3] ChemRxiv, "EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS", ChemRxiv. Available at: 3 4.[4] PMC, "Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery", NIH. Available at: 4

Sources

Application Note: Handling, Storage, and Stability Protocols for Fluoromethyl Spiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The integration of spirocyclic scaffolds and fluoromethyl groups represents a highly strategic approach in contemporary medicinal chemistry. Spirocycles inherently increase the fraction of


-hybridized carbons (

), which restricts molecular conformation, enhances three-dimensional receptor complementarity, and improves overall clinical translation probabilities[1]. Concurrently, the targeted installation of fluoromethyl motifs (

,

,

) allows medicinal chemists to finely modulate lipophilicity, membrane permeability, and metabolic stability by leveraging the extreme electronegativity of the fluorine atom[2].

However, the fusion of a highly strained spirocyclic core with an electron-withdrawing fluoromethyl group creates unique physicochemical vulnerabilities. To maintain compound integrity during high-throughput screening and long-term archiving, researchers must implement handling and storage protocols grounded in the specific mechanistic degradation pathways of these molecules.

Mechanistic Causality of Degradation

Designing a self-validating handling protocol requires a fundamental understanding of why these compounds degrade under suboptimal conditions.

A. Acid-Catalyzed Spiro Ring-Opening

The quaternary carbon center of a spirocycle (particularly in spiro-epoxides, spiro-ethers, and spiro-oxindoles) is highly susceptible to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-type ring-opening hydrolysis[3]. When exposed to Brønsted acids or Lewis acids, the spiro heteroatom is protonated/coordinated, leading to the cleavage of the ring and the formation of a stable tertiary or benzylic carbocation intermediate. This intermediate is rapidly trapped by ambient water to form vicinal diols or alkoxyalcohols[3]. Critically, even trace Lewis acids (such as aluminum oxides) present on the surface of untreated borosilicate glass containers are sufficient to catalyze this degradation over time.
B. Base-Catalyzed Defluorination

While trifluoromethyl (


) groups are generally robust, mono- and di-fluoromethyl groups—especially when attached to heteroatoms (e.g., 

-fluoromethyl)—can be chemically labile. Under strong basic or nucleophilic conditions, these groups can undergo rapid hydrolysis or elimination, resulting in the irreversible cleavage of the

bond and the release of formaldehyde and free fluoride ions[4].

Degradation A Fluoromethyl Spirocycle B Acidic / Lewis Acid Exposure A->B C Basic / Nucleophilic Conditions A->C D Spiro Ring-Opening (Carbocation Intermediate) B->D E Defluorination / Hydrolysis (Fluoride Release) C->E F Preventive: PTFE Containers, Neutral pH Buffers D->F G Preventive: Anhydrous Storage, Avoid Strong Bases E->G

Caption: Mechanistic degradation pathways of fluoromethyl spirocycles and corresponding preventive measures.

Standard Operating Procedure (SOP): Handling & Dispensing

To prevent the aforementioned degradation pathways, the following step-by-step methodology must be strictly adhered to when handling these compounds.

Step 1: Thermal Equilibration

  • Action: Remove the compound vial from -20°C storage and place it in a desiccator at room temperature (15–25°C) for a minimum of 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture via condensation. Water acts as the nucleophile in both Lewis acid-catalyzed ring-opening and base-catalyzed defluorination.

Step 2: Inert Atmosphere Preparation

  • Action: Transfer the equilibrated vial to a certified chemical fume hood equipped with a dry Argon or Nitrogen gas line.

  • Causality: Argon is preferred over Nitrogen as it is heavier than air and forms a more effective protective blanket over the solid/liquid, preventing oxidative stress and moisture ingress.

Step 3: Dispensing

  • Action: Use anti-static, non-metallic spatulas (e.g., PTFE-coated) to dispense the solid. If preparing a stock solution, use anhydrous, LC-MS grade solvents (e.g., DMSO or Acetonitrile) that have been stored over molecular sieves.

  • Causality: Metallic spatulas can introduce trace metal impurities that act as Lewis acids, accelerating spiro ring-opening[3].

Step 4: Headspace Purging

  • Action: Prior to resealing the primary container, gently purge the headspace with Argon for 10–15 seconds. Seal immediately with a PTFE-lined cap.

Workflow S1 Retrieve from -20°C S2 Equilibrate to RT (Desiccator) S1->S2 S3 Inert Gas Dispensing (Ar/N2 Hood) S2->S3 S4 Purge Headspace with Argon S3->S4 S5 Return to Storage S4->S5

Caption: Step-by-step workflow for the safe handling and dispensing of fluoromethyl spiro compounds.

Long-Term Storage Protocols

Proper storage infrastructure is critical for maintaining compound integrity over multi-year drug discovery campaigns. Large collections of compounds require compact, efficient storage solutions that minimize evaporation and cross-contamination[5].

Table 1: Storage Condition Matrix
Storage DurationOptimal TemperatureContainer SpecificationsAtmospheric Control
Short-Term (< 1 Month) 2°C to 8°CAmber glass vial with PTFE-lined screw cap.Desiccated, ambient air acceptable if sealed tightly.
Medium-Term (1–12 Months) -20°CPolypropylene deep-well plates (for HTS) or PTFE vials[5].Argon-purged headspace, sealed with foil/heat seals.
Long-Term (> 1 Year) -80°CCryogenic-rated polypropylene tubes or deep-well plates[5].Argon-purged headspace, stored in automated biobank.

Note: Standard untreated borosilicate glass must be avoided for long-term storage of liquid stock solutions due to the risk of Lewis acid-catalyzed degradation on the glass surface[6].

Stability Evaluation & Validation Workflow

To ensure the handling protocols are functioning as a self-validating system, routine analytical monitoring must be performed.

Analytical Protocol:

  • Sample Preparation: Dilute a 10 µL aliquot of the stored DMSO stock solution into 990 µL of Acetonitrile/Water (50:50).

  • LC-MS (ESI) Analysis: Monitor the Total Ion Chromatogram (TIC).

    • Diagnostic Marker 1: A mass shift of +18 Da indicates hydrolytic spiro ring-opening (addition of

      
      ).
      
    • Diagnostic Marker 2: A mass shift of -20 Da indicates defluorination (loss of

      
      ).
      
  • 
     NMR Spectroscopy:  For definitive structural validation, run a 
    
    
    
    NMR spectrum. The disappearance of the characteristic multiplet associated with the
    
    
    or
    
    
    group, accompanied by the appearance of a sharp singlet near -120 ppm (free fluoride ion), confirms base-catalyzed degradation[4].
Table 2: Degradation Diagnostics and Troubleshooting
Observed DegradationAnalytical SignatureRoot CauseProtocol Adjustment
Spiro Ring-Opening LC-MS:

Da mass shift
Trace Lewis acids or acidic pHSwitch to PTFE containers; ensure neutral pH of diluents.
Defluorination

NMR: Free

peak
Basic conditions or moisture ingressImprove Argon purging; verify anhydrous state of DMSO stock.
Oxidation LC-MS:

Da mass shift
Oxygen exposure during dispensingIncrease thermal equilibration time; strictly enforce fume hood use.

References

1.[2] Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.2 2.[5] Optimizing Compound Storage for Long-Term Stability and Safety. gmpplastic.com. 5 3.[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. bldpharm.com.1 4.[3] Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. nih.gov. 3 5.[6] US5990176A - Fluoroether compositions and methods for inhibiting their degradation in the presence of a Lewis acid. google.com.6 6.[4] Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. nih.gov. 4

Sources

Application Note: Solvent Selection Guide for Reactions Involving 5-(Fluoromethyl)-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The integration of spirocyclic amines, such as azaspiro[3.4]octanes, into drug discovery pipelines has revolutionized the design of morpholine and piperidine bioisosteres[1]. These rigid, three-dimensional scaffolds offer superior metabolic stability and unique spatial trajectories for target engagement. The addition of a 5-(fluoromethyl) substituent to the 6-azaspiro[3.4]octane core further refines its physicochemical profile by modulating the basicity of the adjacent secondary amine (via inductive electron withdrawal) and increasing the overall lipophilicity (logD) of the molecule.

However, this specific functionalization introduces unique synthetic liabilities. The steric bulk of the spiro[3.4] system restricts the approach angle of electrophiles, while the fluoromethyl group is susceptible to base-mediated defluorination. Consequently, solvent selection is not merely a matter of solubility; it is the primary determinant of chemoselectivity and reaction viability.

Mechanistic Insights: The Causality of Solvent Effects

As an Application Scientist, it is critical to understand why a solvent succeeds or fails with this specific substrate. The interplay between the solvent's dielectric constant, its coordinating ability (Donor Number), and the reaction mechanism dictates the outcome.

  • Steric Hindrance vs. Solvation in N-Alkylation (SN2): The spiro[3.4]octane core creates significant steric shielding around the nitrogen atom. Protic solvents (e.g., Methanol, Ethanol) tightly solvate the amine via hydrogen bonding, further increasing its effective steric bulk and drastically reducing nucleophilicity. Polar aprotic solvents are required to leave the nitrogen "naked" and reactive.

  • Stability of the C-F Bond (Avoiding Elimination): The most significant risk when functionalizing 5-(fluoromethyl)-6-azaspiro[3.4]octane is the E2 elimination of hydrogen fluoride (HF) to form an undesired imine or enamine[2]. Highly ionizing solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), when paired with strong bases (e.g., NaH, KOtBu), stabilize the transition state for this elimination. To suppress this, moderately polar solvents like Acetonitrile (MeCN) paired with weaker, heterogeneous bases (e.g., K2CO3) are mandated.

  • Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig): For C-N bond formation with aryl halides, the steric hindrance of the spiro-center requires highly active Palladium catalysts (e.g., Pd/RuPhos). Solvents with high Gutmann Donor Numbers (like DMF) can competitively coordinate to the active Pd(0) species, stalling the catalytic cycle. Non-polar, non-coordinating solvents like Toluene or mildly coordinating ethereal solvents like 1,4-Dioxane are essential to maintain catalyst turnover[3].

Quantitative Data: Solvent Parameter Matrix

The following table summarizes the physicochemical properties of common solvents and their empirical performance specifically for 5-(fluoromethyl)-6-azaspiro[3.4]octane functionalization, aligned with the ACS Green Chemistry Institute guidelines[4].

SolventDielectric Constant (

)
Gutmann Donor Number (DN)Green Chemistry ScoreEmpirical Performance for 5-Fluoromethyl-azaspiro
Acetonitrile (MeCN) 37.514.1RecommendedOptimal for N-alkylation; balances SN2 rate with C-F stability.
2-Methyltetrahydrofuran (2-MeTHF) 6.9718.0RecommendedExcellent for amide couplings; good phase-separation properties.
Ethyl Acetate (EtOAc) 6.0217.1RecommendedGood alternative for acylations; poor for SN2 due to low ionizing power.
Toluene 2.380.1UsableSuperior for Buchwald-Hartwig aminations; prevents Pd coordination.
N,N-Dimethylformamide (DMF) 36.726.6ProblematicHigh risk of HF elimination if strong bases are used. Avoid if possible.

Solvent Selection Workflow

SolventSelection Start Reaction with 5-(Fluoromethyl)- 6-azaspiro[3.4]octane Alk N-Alkylation (SN2) Start->Alk Acyl Amide Coupling Start->Acyl BHA Buchwald-Hartwig Start->BHA Alk_Base Weak Base (K2CO3) To prevent defluorination Alk->Alk_Base Acyl_Reag HATU / DIPEA Acyl->Acyl_Reag BHA_Cat Pd Catalyst + RuPhos (Overcome Sterics) BHA->BHA_Cat Alk_Solv MeCN or 2-MeTHF (Polar Aprotic, Mild) Alk_Base->Alk_Solv Warning Avoid: DMF/NaH (Risk of HF Elimination) Alk_Base->Warning Acyl_Solv EtOAc or 2-MeTHF (Green, Good Solubility) Acyl_Reag->Acyl_Solv BHA_Solv Toluene or 1,4-Dioxane (Non-coordinating) BHA_Cat->BHA_Solv

Decision tree for solvent and reagent selection based on reaction type and substrate sensitivity.

Experimental Protocols

Protocol A: Chemoselective N-Alkylation (SN2)

Objective: Alkylate the sterically hindered secondary amine while strictly preserving the sensitive fluoromethyl group.

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 5-(Fluoromethyl)-6-azaspiro[3.4]octane (1.0 equiv) and anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Base Addition: Add finely milled, anhydrous Potassium Carbonate (K2CO3, 2.5 equiv). Causality Note: The heterogeneous nature of K2CO3 in MeCN keeps the effective basicity low enough in the bulk solvent to prevent E2 defluorination, while still deprotonating the amine for SN2 attack.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise at 0 °C.

  • Reaction: Warm to 60 °C and stir for 12–16 hours. Monitor via LC-MS. Self-Validation: Look for the [M+H]+ peak of the product. The absence of an [M-20] peak confirms that HF elimination has been successfully suppressed.

  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts, washing with Ethyl Acetate (EtOAc). Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination

Objective: Overcome the steric bulk of the spiro[3.4] system to couple with an aryl halide.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the aryl halide (1.0 equiv), 5-(Fluoromethyl)-6-azaspiro[3.4]octane (1.2 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.15 M). Causality Note: Toluene’s near-zero Donor Number ensures the sterically demanding RuPhos-Pd complex remains fully available for oxidative addition and subsequent coordination to the bulky azaspirocycle, rather than being poisoned by the solvent.

  • Reaction: Seal the vial and heat to 90 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with 2-MeTHF, and filter through a short pad of silica gel. Concentrate and purify.

Protocol C: Green Amide Bond Formation (N-Acylation)

Objective: Synthesize an amide derivative using sustainable solvent alternatives to DMF/DCM.

  • Activation: In a flask containing the carboxylic acid (1.0 equiv), add HATU (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) in 2-Methyltetrahydrofuran (2-MeTHF) (0.2 M). Stir for 15 minutes at room temperature.

  • Coupling: Add 5-(Fluoromethyl)-6-azaspiro[3.4]octane (1.1 equiv) to the activated ester solution.

  • Reaction: Stir at room temperature for 2–4 hours. Causality Note: 2-MeTHF provides excellent solubility for the polar HATU byproducts while being entirely derived from renewable resources and offering superior phase separation during workup compared to THF.

  • Workup: Add 1M aqueous HCl directly to the reaction mixture. Separate the phases (2-MeTHF will form the upper organic layer cleanly). Wash the organic layer with saturated aqueous NaHCO3, dry over Na2SO4, and concentrate.

References

  • ACS Green Chemistry Institute. "Solvent Selection Guide." American Chemical Society. URL:[Link]

  • Savych, V. I., et al. "Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition." ResearchGate. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization of 5-(Fluoromethyl)-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The 5-(fluoromethyl)-6-azaspiro[3.4]octane scaffold is a highly valuable building block in modern drug discovery, combining the conformational rigidity of a spirocycle with the metabolic stability imparted by a fluorine atom. However, synthesizing this sterically demanding, neopentyl-like system often presents significant yield bottlenecks.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your synthetic workflows.

Section 1: Core Synthetic Strategy & Workflow

Q: What is the most reliable synthetic workflow for this scaffold, and where do the primary yield drops occur?

A: The standard approach involves constructing the spirocyclic core via an alkylation or cycloaddition strategy, followed by the late-stage functionalization of the 5-position. The primary bottlenecks typically occur in two phases:

  • Spirocyclization: Intermolecular oligomerization heavily competes with the desired intramolecular ring closure[1].

  • Deoxyfluorination: The 5-hydroxymethyl intermediate is directly adjacent to the C4 spiro quaternary center. This extreme steric bulk hinders the

    
     attack required for fluorination, leading to E2 elimination byproducts when using aggressive reagents[2].
    

Workflow Start Cyclobutane Precursor Spiro Spirocyclization (Yield Bottleneck 1) Start->Spiro Intermediate 5-(Hydroxymethyl)-6-Boc- azaspiro[3.4]octane Spiro->Intermediate Intramolecular Alkylation Fluoro Deoxyfluorination (Yield Bottleneck 2) Intermediate->Fluoro Product 5-(Fluoromethyl)- 6-azaspiro[3.4]octane Fluoro->Product SN2 Fluoride Displacement

Synthetic workflow for 5-(Fluoromethyl)-6-azaspiro[3.4]octane highlighting key yield bottlenecks.

Section 2: Troubleshooting the Spirocyclization Step

Q: My spirocyclization step (forming the pyrrolidine ring onto the cyclobutane) is stalling at 40% yield with heavy oligomerization. How can I push this to completion?

A:

  • Causality: The formation of the 6-azaspiro[3.4]octane system via the alkylation of a primary amine with a 1,1-bis(electrophile) cyclobutane derivative is entropically favored but kinetically slow due to the steric hindrance of the 4-membered ring. High reaction concentrations exacerbate intermolecular side reactions, leading to polymeric mixtures[1].

  • Solution: Implement pseudo-high dilution conditions via syringe pump addition. Furthermore, utilize a non-nucleophilic, heterogeneous base like Cesium Carbonate (

    
    ) in a polar aprotic solvent (e.g., Acetonitrile). The "cesium effect" enhances the nucleophilicity of the amine while keeping the effective base concentration low, preventing degradation of the electrophile.
    
Table 1: Optimization of Spirocyclization Conditions
BaseSolventConcentrationAddition MethodIsolated Yield (%)

DMF0.5 MBolus38%
DIPEATHF0.1 MBolus45%

MeCN0.1 MBolus62%

MeCN 0.05 M Syringe Pump (4 h) 88%

Section 3: Overcoming the Fluoromethylation Bottleneck

Q: I am observing significant elimination byproducts (exocyclic alkene) during the deoxyfluorination of the 5-hydroxymethyl precursor using DAST. How do I prevent this?

A:

  • Causality: DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor activate the primary alcohol to form a highly reactive alkoxy-sulfur intermediate. Because the primary carbon is attached to the highly substituted C5 position (which is adjacent to the bulky spiro C4 carbon and the N6 amine), the incoming fluoride ion faces severe steric repulsion during the required backside

    
     attack. Consequently, the basic fluoride intermediate abstracts a proton instead, driving an E2 elimination[2].
    
  • Solution: Transition to a two-step activation-displacement protocol. First, convert the alcohol to a highly reactive but stable leaving group (e.g., Triflate). Then, use a bulky, anhydrous fluoride source like Tetrabutylammonium fluoride (TBAF) mixed with

    
    -butanol to suppress basicity and favor 
    
    
    
    displacement. This strategy is highly effective in sterically hindered proline and spirocyclic derivatives[3].

Mechanism Alcohol 5-Hydroxymethyl Precursor Activated Activated Intermediate (R-O-LG) Alcohol->Activated DAST / Tf2O SN2 SN2 Attack (Fluoride) Sterically Hindered Activated->SN2 Low Temp / Non-basic F- E2 E2 Elimination Sterically Favored Activated->E2 Basic F- / Room Temp Product 5-(Fluoromethyl) Product (Desired) SN2->Product Alkene Exocyclic Alkene (Byproduct) E2->Alkene

Mechanistic divergence: steric hindrance drives E2 elimination over the desired SN2 fluorination.

Q: Are there alternatives to nucleophilic deoxyfluorination for installing the fluoromethyl group?

A: Yes. Recent advancements in halogen atom transfer (HAT) allow for the direct radical fluoromethylation of unactivated centers. By generating an endocyclic iminium ion at the 5-position, commercially available fluoroiodomethane (


) can be activated via visible light and tris(trimethylsilyl)silane (TTMSS) to form a fluoromethyl radical. This radical readily adds to the iminium species, completely bypassing the steric constraints of 

pathways[4].

Section 4: Validated Experimental Protocols

Protocol A: Optimized Spirocyclization via Syringe Pump Addition

Objective: Maximize intramolecular ring closure to form the 6-azaspiro[3.4]octane core.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under Argon. Add anhydrous

    
     (3.0 equiv, 30 mmol) and 100 mL of anhydrous Acetonitrile.
    
  • Heating: Bring the suspension to a gentle reflux (82 °C) while stirring vigorously (800 rpm).

  • Slow Addition: Dissolve the 1,1-bis(electrophile) cyclobutane (10 mmol) and the primary amine (10 mmol) in 100 mL of anhydrous Acetonitrile. Load this mixture into a gas-tight syringe.

  • Injection: Use a syringe pump to add the mixture dropwise into the refluxing suspension over exactly 4.0 hours to maintain pseudo-high dilution.

  • Completion: Post-addition, stir for an additional 2 hours at reflux. Monitor via LC-MS until the starting material is entirely consumed (Self-validating checkpoint).

  • Workup: Cool to room temperature, filter through a Celite pad to remove

    
    , and concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc).
    
Protocol B: Two-Step High-Yield Fluorination (Triflate Displacement)

Objective: Incorporate the fluoromethyl group while suppressing E2 elimination.

  • Triflation: Dissolve the 5-(hydroxymethyl)-6-Boc-azaspiro[3.4]octane (5 mmol) in anhydrous DCM (25 mL) under Argon. Cool to -78 °C.

  • Activation: Add anhydrous Pyridine (2.0 equiv, 10 mmol). Slowly add Trifluoromethanesulfonic anhydride (

    
    , 1.2 equiv, 6 mmol) dropwise. Stir for 30 minutes at -78 °C.
    
  • Quench & Isolate: Quench with cold saturated

    
     (10 mL). Extract rapidly with cold DCM, dry over 
    
    
    
    , and concentrate in vacuo at a bath temperature <20 °C. Crucial: Do not attempt to purify the unstable triflate intermediate.
  • Fluorination: Immediately dissolve the crude triflate in anhydrous THF (20 mL). Add a pre-dried solution of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) mixed with 1.0 equiv of

    
    -butanol (to buffer basicity).
    
  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Dilute with Diethyl Ether, wash thoroughly with water to remove TBAF salts, dry, and concentrate. Purify via silica gel chromatography to isolate the pure 5-(fluoromethyl) product.

References

  • Title: Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry Source: PMC - National Institutes of Health URL
  • Title: Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane Source: PMC - National Institutes of Health URL
  • Title: Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: ACS Publications URL
  • Title: The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.

Sources

Minimizing side reactions during fluoromethylation of spiro scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of introducing fluoromethyl groups (


) into spirocyclic scaffolds. Due to the inherent steric congestion of spiro-quaternary centers, standard substitution protocols often fail, leading to elimination or scaffold degradation.

Module 1: Reagent Selection & Mechanistic Logic

Objective: Match the electronic and steric profile of your spiro scaffold to the correct fluoromethylation manifold.

The "Spiro-Steric" Dilemma

Spiro scaffolds (e.g., spiro[3.3]heptanes, spiroindolines) possess a quaternary center that imposes significant steric hindrance.

  • Nucleophilic Attack (

    
    ):  Direct attack of a nucleophile onto a fluoromethyl electrophile (e.g., using 
    
    
    
    ) is often outcompeted by elimination due to the basic conditions required to deprotonate the spiro-substrate.
  • Electrophilic Attack: Generally preferred for electron-rich spiro-heterocycles (e.g., indoles) but requires specific reagents to avoid polyfluorination.

  • Radical Approaches: Essential for functionalizing the rigid aliphatic core but prone to hydrodefluorination (H-abstraction).

Reagent Decision Matrix

Use this logic flow to select your starting point.

ReagentSelection Start Target Site on Spiro Scaffold Heteroatom Heteroatom (N, O, S) (e.g., Spiroindoline N-H) Start->Heteroatom Carbon Carbon Scaffold (C-H or C-X) Start->Carbon BaseSens Is the scaffold base-sensitive (e.g., lactones, epoxides)? Heteroatom->BaseSens Activated Is the C-H activated? (Alpha to C=O, CN) Carbon->Activated YesBase Use Electrophilic Reagents (Sulfonium salts) BaseSens->YesBase Yes NoBase Use Nucleophilic Alkylation (ICH2F + Weak Base) BaseSens->NoBase No YesAct Electrophilic Enolate Trapping (Sulfoximines) Activated->YesAct Yes NoAct Radical C-H Functionalization (Photoredox / HAT) Activated->NoAct No (Aliphatic Core)

Figure 1: Decision matrix for selecting the optimal fluoromethylation strategy based on substrate stability and electronic activation.

Module 2: Troubleshooting Common Side Reactions

Issue 1: Elimination Instead of Substitution

Symptom: You observe the formation of an exocyclic alkene or recovered starting material instead of the


 product.
Mechanism:  When using fluoroiodomethane (

) with a base (e.g.,

), the steric bulk of the spiro center prevents the nucleophile from accessing the

orbital of the alkyl halide. The base then acts on the acidic protons of the reagent or substrate, leading to elimination.

Corrective Actions:

  • Switch to Sulfonium Salts: Reagents like S-(monofluoromethyl)-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate act as "soft" electrophiles and do not require strong bases.

  • Solvent Effect: Change from DMF to Acetonitrile (MeCN) . DMF can decompose to dimethylamine at high temperatures, which acts as a base to trigger elimination.

  • Temperature Control: Lower the temperature to 0°C. Elimination has a higher activation energy than substitution; cooling favors the kinetic substitution product.

Issue 2: Hydrolytic Instability (Decomposition)

Symptom: The product disappears during aqueous workup or silica chromatography. Root Cause:


-fluoromethyl amines (

) are hemiaminal equivalents. If the nitrogen lone pair is not sufficiently delocalized (electron-withdrawing group needed), it expels the fluoride ion to form an iminium ion, which hydrolyzes.

Corrective Actions:

  • Electronic Stabilization: Ensure the nitrogen is part of an amide, carbamate, or sulfonamide. Simple amines (

    
     N) with 
    
    
    
    are inherently unstable.
  • Workup Protocol: Avoid acidic washes. Use buffered quenching (pH 7 phosphate buffer).

  • Purification: Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidity that catalyzes defluorination.

Issue 3: Hydrodefluorination (Radical Pathways)

Symptom: Formation of a methylated (


) or defluorinated product during photoredox catalysis.
Mechanism:  The fluoromethyl radical (

) is highly reactive. If the rate of addition to the spiro-scaffold is slow (due to sterics), the radical abstracts a hydrogen atom from the solvent (HAT).

Corrective Actions:

  • Solvent Deuteration: Use deuterated solvents (e.g.,

    
    -MeCN) to slow down HAT via the Kinetic Isotope Effect (KIE).
    
  • Concentration: Increase substrate concentration to favor radical addition over solvent interaction.

Module 3: Optimized Experimental Protocols

Protocol A: Electrophilic N-Fluoromethylation of Spiro-Lactams

Best for: Spirooxindoles, Spiro-hydantoins.

Reagents:

  • Substrate (1.0 equiv)

  • S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate (MFS) (1.2 equiv) [1]

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Anhydrous MeCN (0.1 M)

Step-by-Step:

  • Drying: Flame-dry the reaction flask under Argon. Moisture decomposes the sulfonium salt.

  • Mixing: Add the spiro-substrate and MFS salt to the flask.

  • Solvation: Add anhydrous MeCN. Stir at room temperature for 5 minutes.

  • Activation: Add

    
     in one portion.
    
  • Monitoring: Stir at 60°C. Monitor via

    
    -NMR (look for triplet at 
    
    
    
    to
    
    
    ppm).
    • Checkpoint: If signal is absent, check for reagent hydrolysis (singlet at -230 ppm indicates free fluoride).

  • Workup: Filter through a celite pad to remove salts. Concentrate and purify on basic alumina or TEA-treated silica.

Protocol B: Radical C-H Fluoromethylation (Photoredox)

Best for: Aliphatic spiro-cores.

Reagents:

  • Substrate (1.0 equiv)

  • Fluoromethyl sulfonyl chloride (

    
    ) or Sulfinate salts (1.5 equiv) [2]
    
  • Photocatalyst:

    
     (1 mol%)
    
  • Light Source: Blue LEDs (450 nm)

Step-by-Step:

  • Degassing: Sparge the solvent (DMSO or MeCN) with Argon for 15 minutes. Oxygen quenches the excited state of the catalyst.

  • Reaction: Combine substrate, sulfinate reagent, and catalyst. Irradiate with fan cooling (maintain

    
    ).
    
  • Troubleshooting:

    • If no reaction: Add a phosphate base (

      
      ) to buffer the 
      
      
      
      extrusion.
    • If hydrodefluorination occurs: Switch solvent to Benzene or Trifluorotoluene (lower HAT rates).

Data Table: Comparison of Fluoromethylating Reagents
Reagent ClassExampleReactivity ModeKey Side ReactionStability
Alkyl Halides

Nucleophilic (

)
Elimination (Alkene)Volatile, Toxic
Sulfonium Salts MFS ReagentElectrophilic (

-like)
Reagent HydrolysisBench Stable
Sulfoximines Sulfoximine-CH2FElectrophilic TransferSteric stallingHighly Stable
Radical Precursors

Radical AdditionHydrodefluorinationMoisture Sensitive

Module 4: Mechanistic Visualization

The following diagram illustrates the competition between the desired substitution and the undesired elimination pathway when using basic conditions on a hindered spiro scaffold.

Mechanism Substrate Spiro-Lactam Anion (Sterically Crowded) TS_Sub Transition State A (Substitution) Substrate->TS_Sub Attack on C TS_Elim Transition State B (Elimination) Substrate->TS_Elim Attack on H (Base) Reagent ICH2F (Electrophile) Reagent->TS_Sub Reagent->TS_Elim Product N-CH2F Product (Desired) TS_Sub->Product Byproduct N-CH=CH2 or Recovered SM TS_Elim->Byproduct Constraint Steric Hindrance Blocks C-Attack Constraint->TS_Sub

Figure 2: Kinetic competition between substitution and elimination. Steric bulk at the spiro center raises the energy of TS_A, favoring TS_B.

References

  • Electrophilic Monofluoromethylation Reagents: Hu, J. et al. "S-(Monofluoromethyl)-S-phenyl-2,3,4,5-tetramethylphenylsulfonium Tetrafluoroborate: A Scalable, Stable, and Highly Reactive Electrophilic Monofluoromethylating Agent." Journal of the American Chemical Society, 2012.

  • Radical Fluoromethylation Strategies: Koike, T. & Akita, M. "Visible-Light-Driven Heterogeneous Radical Fluoromethylation." Organic Chemistry Frontiers, 2019.

  • Stability of N-Fluoromethyl Groups: Linsenmeier, A. M. et al. "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox."[1] Journal of Medicinal Chemistry, 2020.[2] (Provides mechanistic context for N-fluoroalkyl hydrolytic instability).

  • General Fluoromethylation Reviews: Prakash, G. K. S. et al. "Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms." Organic Letters, 2020.

Sources

Technical Support Center: Troubleshooting Solubility of 5-(Fluoromethyl)-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, actionable troubleshooting steps, and self-validating protocols for handling the spirocyclic amine 5-(Fluoromethyl)-6-azaspiro[3.4]octane in preclinical in vitro assays.

Part 1: Physicochemical Causality (The "Why")

To resolve solubility issues, we must first understand the molecular physics driving them. Azaspirocycles are frequently employed in medicinal chemistry as bioisosteres for piperidines to enhance metabolic stability and baseline aqueous solubility 1. However, the specific functionalization of 5-(Fluoromethyl)-6-azaspiro[3.4]octane fundamentally alters its electronic landscape.

The introduction of a fluoromethyl group at the 5-position—directly adjacent to the aza-spiro center—creates a strong


-withdrawing capacity. This 

-fluorination exerts an inductive effect (-I) that significantly reduces the basicity of the neighboring secondary amine, universally lowering its pKa 2.

The Consequence: At a physiological pH of 7.4, a much larger fraction of 5-(Fluoromethyl)-6-azaspiro[3.4]octane exists as an un-ionized free base compared to a non-fluorinated parent molecule. Because the free base lacks the hydration shell afforded by an ionized ammonium species, the compound's thermodynamic solubility in aqueous buffers is severely compromised. When diluted from a DMSO stock into an aqueous assay, the local concentration exceeds the thermodynamic limit of the free base, leading to rapid nucleation and precipitation.

Quantitative Impact of

-Fluorination
Physicochemical Property6-Azaspiro[3.4]octane (Parent)5-(Fluoromethyl)-6-azaspiro[3.4]octaneMechanistic Causality
Amine pKa (Predicted) ~9.5 - 10.0~7.5 - 8.0

-fluorine inductive (-I) electron withdrawal
Ionization State at pH 7.4 >99% Protonated (Salt)~50% Protonated / 50% Free BaseHenderson-Hasselbalch equilibrium shift
Kinetic Solubility Limit >100 µM<10 µM (Buffer dependent)Free base lipophilicity drives rapid nucleation
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound precipitate immediately upon dilution into cell culture media? A1: This is a classic kinetic solubility failure. When diluting a highly concentrated DMSO stock (e.g., 10 mM) into an aqueous buffer, the solvent environment changes rapidly. Because the


-fluorine reduces the amine's basicity, the compound is heavily un-ionized at pH 7.4. If your final assay concentration exceeds the kinetic solubility limit of this free base, it will precipitate out of the supersaturated state 3.

Q2: How can I differentiate between compound precipitation and a biological false negative? A2: Never assume a lack of biological activity is due to target engagement failure without verifying solubility. You must run a Turbidimetric (Kinetic) Solubility Assay in parallel with your bioassay. If the light absorbance at 620 nm in your assay buffer is >1.5-fold higher than the DMSO-only control, your compound has precipitated, meaning the cells or proteins are not actually exposed to the intended dose 4.

Q3: Can I just increase the DMSO concentration to keep it soluble? A3: No. Exceeding 1-2% DMSO in cell-based assays causes cellular toxicity, membrane permeabilization, and off-target effects. For biochemical assays, high DMSO can denature target proteins. You must keep the final DMSO concentration


 1% 5. Instead, consider lowering the assay pH slightly (if the biological system tolerates it) to increase amine protonation, or add a mild surfactant (e.g., 0.01% Tween-20) to form solubilizing micelles.
Part 3: Validated Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. Do not proceed to efficacy testing without first validating your compound's physical state using the methodologies below.

Protocol A: High-Throughput Kinetic Solubility Assay (Turbidimetry)

Self-Validation Checkpoint: This protocol uses a strict 1.5x absorbance threshold relative to a blank. If a compound fails this checkpoint, any downstream biochemical IC50 data must be invalidated to prevent false negatives caused by compound depletion.

  • Stock Preparation: Prepare a 10 mM stock solution of 5-(Fluoromethyl)-6-azaspiro[3.4]octane in anhydrous, high-purity DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution of the stock in 100% DMSO across a 96-well plate to create a concentration gradient.

  • Aqueous Dilution: Dilute each sample 1:50 into Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4, yielding a final DMSO concentration of 2%.

  • Equilibration: Incubate the plate at 25°C for exactly 1 hour to allow for the equilibration of any supersaturated states and the formation of nucleated particles.

  • Quantification: Measure the absorbance at 620 nm using a microplate reader. Calculate solubility by identifying the highest concentration that remains below the 1.5-fold background absorbance threshold of the DMSO-only control.

Protocol B: Thermodynamic Shake-Flask Assay (For Stock Formulation)

Self-Validation Checkpoint: This assay requires the visible presence of excess solid after 24 hours. If no solid is present, the solution is not saturated, and the calculated concentration will falsely underreport the true thermodynamic limit.

  • Solid Addition: Add an excess amount of solid 5-(Fluoromethyl)-6-azaspiro[3.4]octane (e.g., 5 mg) to 1 mL of the target aqueous buffer in a sealed glass scintillation vial.

  • Equilibration: Agitate the vial continuously on a temperature-controlled shaker at 25°C for 24 to 48 hours to ensure complete thermodynamic equilibrium between the solid and dissolved phases.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet the undissolved free base.

  • Analysis: Carefully extract the clear supernatant and quantify the dissolved compound concentration via HPLC-UV against a pre-established standard calibration curve.

Part 4: Solubility Troubleshooting Workflow

SolubilityTroubleshooting Start 10mM DMSO Stock 5-(Fluoromethyl)-6-azaspiro[3.4]octane Dilute Dilute 1:100 in Assay Buffer (Final DMSO ≤ 1%) Start->Dilute Measure Measure Absorbance (620 nm) Dilute->Measure Decision Absorbance > 1.5x Control? Measure->Decision Precipitation Yes: Precipitation Detected (Kinetic Limit Reached) Decision->Precipitation Yes Soluble No: Compound is Soluble (Valid for Assay) Decision->Soluble No Fix1 Action 1: Lower Assay pH (Increase Ionization) Precipitation->Fix1 Fix2 Action 2: Add 0.01% Tween-20 (Micellar Solubilization) Precipitation->Fix2 Fix1->Dilute Fix2->Dilute

Workflow for diagnosing and resolving kinetic solubility limits in in vitro assays.

Part 5: References
  • French-Ukrainian Journal of Chemistry - oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design

  • PMC / National Institutes of Health - On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective

  • Domainex - Turbidimetric (Kinetic) Solubility Assay

  • Bentham Science Publishers - In Vitro Solubility Assays in Drug Discovery

  • Sigma Aldrich / Millipore - MultiScreen Solubility Filter Plate

Sources

Optimizing cyclization conditions for 6-azaspiro[3.4]octane formation

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 6-azaspiro[3.4]octane . It addresses the specific challenges of constructing the strained spiro-pyrrolidine core, focusing on the most robust synthetic route: the Iodolactonization-Lactamization Sequence .

Ticket Subject: Optimization of Cyclization Conditions & Troubleshooting Low Yields Assigned Specialist: Senior Application Scientist, Spirocyclic Chemistry Division

Executive Summary & Core Strategy

The 6-azaspiro[3.4]octane scaffold (a pyrrolidine spiro-fused to a cyclobutane) is a high-value pharmacophore offering increased


 character and defined vector positioning compared to flat aromatic systems.

The Challenge: Direct cyclization is often thwarted by the "Thorpe-Ingold" effect working against you due to the strain of the cyclobutane ring, or by competitive polymerization. The Solution: We recommend the "Lactone-to-Lactam" route. This pathway locks the conformation early via iodolactonization, preventing side reactions during the critical C-N bond formation.

Master Workflow: The Lactone-Lactam Route

The following diagram outlines the recommended synthetic pathway and critical control points (CCPs).

SpiroSynthesis Start Cyclobutanecarboxylic Acid (Starting Material) Step1 1-Allylcyclobutane- carboxylic Acid Start->Step1 LDA, Allyl Bromide (Temp Control Critical) Step1->Start Issue: Dialkylation (See Ticket #101) Step2 Iodolactone Intermediate (5-membered) Step1->Step2 I2, KI, NaHCO3 (Iodolactonization) Step3 Hydroxy-Amide (Ring Open) Step2->Step3 R-NH2 (Amine) (Nucleophilic Opening) Step4 Spiro-Lactam (Cyclized) Step3->Step4 1. MsCl, Et3N 2. NaH or tBuOK (Cyclization) Step4->Step3 Issue: Incomplete Closure (See Ticket #103) Final 6-Azaspiro[3.4]octane (Target Amine) Step4->Final LiAlH4 Reduction (Fieser Workup)

Caption: Optimized synthetic workflow for 6-azaspiro[3.4]octane via the iodolactonization strategy.

Troubleshooting Guides (SOPs)

Ticket #101: "I'm getting dialkylated byproducts during the allylation step."

Phase: Creation of the Quaternary Center. Symptoms: NMR shows complex aliphatic multiplets; mass spec shows M+40 mass units (extra allyl group).

Root Cause Analysis: The cyclobutane carboxylate enolate is highly reactive. Once the first allyl group is added, the steric crowding is not sufficient to fully prevent a second deprotonation and alkylation if the temperature or stoichiometry is uncontrolled.

Resolution Protocol:

  • Switch Base: If using LDA, ensure it is freshly prepared.[1] However, LiHMDS (Lithium Hexamethyldisilazide) is often superior due to its steric bulk, which suppresses proton transfer from the mono-allylated product.

  • Inverse Addition: Do not add the allyl bromide to the enolate. Instead, cannulate the enolate solution slowly into a solution of allyl bromide (in excess, 5-10 equivalents) at -78°C. This ensures the enolate always encounters a high concentration of electrophile, favoring mono-alkylation over proton exchange.

  • Temperature Discipline: Maintain -78°C strictly. Allow warming to 0°C only after quenching is imminent.

Ticket #102: "The iodolactonization yield is low (<40%)."

Phase: First Ring Closure. Symptoms: Recovery of starting material or formation of acyclic iodohydrins.

Root Cause Analysis: The cyclobutane ring exerts strain that disfavors the formation of the adjacent 5-membered lactone ring (kinetic barrier). Reversibility of iodine addition can lead to side products.

Resolution Protocol:

  • Kinetic Control: Use Kinetic Iodolactonization conditions.

    • Reagents:

      
       (3.0 eq), 
      
      
      
      (excess),
      
      
      (sat. aq).
    • Solvent: Use a biphasic system (

      
       or 
      
      
      
      ). The product extracts into the organic phase, driving equilibrium.
  • Darkness: Run the reaction in the dark to prevent radical degradation of the alkyl iodide.

  • Alternative: If iodine fails, switch to Phenylseleno-lactonization (

    
    ), which is often faster and proceeds under milder conditions, though it requires a radical reduction step later (AIBN/Bu3SnH) to remove the selenium.
    
Ticket #103: "Cyclization to the lactam failed; I isolated the mesylate."

Phase: Nitrogen Ring Closure. Symptoms: Mass spec shows the mass of the mesylated intermediate. The 5-membered ring did not close.

Root Cause Analysis: The formation of the spiro-quaternary center creates significant steric hindrance. A standard base (e.g.,


) is often too weak or slow to overcome the rotational barrier required for the nitrogen to attack the mesylate.

Resolution Protocol:

  • Stronger Base: Switch to NaH (Sodium Hydride) in dry THF or DMF. The irreversible deprotonation of the amide creates a potent nucleophile (amidate anion).

  • Temperature Spike: While deprotonation should occur at 0°C, the cyclization often requires heating to reflux (60-70°C) for 2-4 hours to overcome the steric barrier of the spiro center.

  • Dilution: Run the reaction at high dilution (0.05 M) to prevent intermolecular displacement (polymerization).

Data & Benchmarking

Table 1: Comparison of Cyclization Conditions for Spiro-Lactam Formation

MethodReagentsTempYieldNotes
Method A (Standard)

, Acetone
Reflux15-25%Often stalls at mesylate; slow kinetics.
Method B (Strong Base)

, THF
0°C

60°C
78-85% Recommended. Fast, irreversible.
Method C (Phase Transfer)

, Toluene, TBAB
40°C45-50%Good for scale-up, but slower than NaH.
Method D (One-Pot)

, DIAD (Mitsunobu)
RT30-40%Difficult purification; removal of phosphine oxide is problematic.

Frequently Asked Questions (FAQs)

Q: Can I use Ring-Closing Metathesis (RCM) instead of the lactone route? A: While theoretically possible, RCM for 6-azaspiro[3.4]octane is challenging. It requires synthesizing a 1-allyl-1-aminomethylcyclobutane precursor. The RCM step to form the 5-membered ring on a spiro-cyclobutane is often sluggish due to ring strain and requires high catalyst loading (Grubbs II). The lactone route is generally more scalable and cost-effective.

Q: How do I remove the benzyl protecting group from the nitrogen after synthesis? A: Standard hydrogenolysis (


, Pd/C, MeOH) works well. However, if the amine is poisoned by trace iodine (from the lactonization step), the catalyst will die. Crucial Step:  Wash the final lactam or amine with aqueous sodium thiosulfate and filter through a pad of Celite/activated charcoal before attempting hydrogenation. Alternatively, use ACE-Cl  (1-chloroethyl chloroformate) for debenzylation if hydrogenation fails.

Q: My final amine product is oiling out and difficult to handle. How can I solidify it? A: Spirocyclic amines are often low-melting oils. We recommend isolating it as a salt.

  • Protocol: Dissolve the crude oil in

    
    . Add 
    
    
    
    in ether dropwise at 0°C. The hydrochloride salt of 6-azaspiro[3.4]octane usually precipitates as a white, hygroscopic solid. Store in a desiccator.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322.

    • Context: foundational review on the utility and synthesis of spirocycles, including the lactone-lactam str
  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3529.

    • Context: Establishes the "Module" approach for synthesizing spiro[3.4] systems via cyclobutanone and ester precursors.
  • Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie, 47(24), 4512-4515.

    • Context: While focused on oxetanes, this paper details the iodolactonization protocols adapted for strained spiro-ring form
  • Patent US5508428A. "Spiro compound and process for preparation thereof."

    • Context: Describes the specific alkylation and cyclization conditions for 6-azaspiro[3.

Sources

Technical Support Center: Functionalization of 5-(Fluoromethyl)-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex, high-value bioisosteres. The molecule 5-(Fluoromethyl)-6-azaspiro[3.4]octane represents a premium "escape from flatland" scaffold, offering excellent metabolic stability and predictable vectorization for modern drug discovery 12.

However, functionalizing the secondary amine at the 6-position presents a severe synthetic bottleneck. The nitrogen is flanked by a quaternary spiro-center (C4) on one side and an alpha-fluoromethyl group (-CH₂F) on the other. This dual-sided steric encumbrance drastically reduces the nucleophilicity of the amine, causing standard amide couplings and cross-coupling reactions to stall. This guide provides the mechanistic rationale and self-validating protocols required to overcome these steric barriers.

Diagnostic Workflow

G Start Target: 5-(Fluoromethyl)- 6-azaspiro[3.4]octane Coupling Split Reaction Class? Start->Split Amide Amide Bond Formation Split->Amide CN C-N Cross-Coupling (Buchwald-Hartwig) Split->CN AmideFail Avoid: EDC/HOBt, HATU (Steric clash prevents attack) Amide->AmideFail AmidePass Use: PyAOP or Acid Chlorides (Forces electrophilic capture) Amide->AmidePass CNFail Avoid: BINAP, dppf (Crowded Pd(II) intermediate) CN->CNFail CNPass Use: BrettPhos or RuPhos + LiHMDS / NaOtBu CN->CNPass AmideFail->AmidePass Success Successful Functionalization AmidePass->Success CNFail->CNPass CNPass->Success

Troubleshooting workflow for sterically hindered azaspiro[3.4]octane couplings.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why do my Buchwald-Hartwig aminations with 5-(Fluoromethyl)-6-azaspiro[3.4]octane yield <10% product when using standard Pd(OAc)₂/BINAP catalysts? A1: The failure is rooted in the spatial requirements of the catalytic intermediate. In the Buchwald-Hartwig cycle, the amine must coordinate to the Pd(II)-aryl complex prior to deprotonation [[3]](). Bidentate ligands like BINAP or dppf create a highly crowded coordination sphere around the palladium center. The bulky fluoromethyl group and the rigid spirocyclic core of your substrate physically prevent the amine from binding to this crowded Pd(II) species, leading to catalyst resting or off-target hydrodehalogenation [[4]](). Solution: Transition to sterically demanding, monodentate dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) or proazaphosphatranes [[5]]() 4. These ligands enforce a highly reactive, mono-ligated Pd(0) species that readily accommodates bulky amines and accelerates the final reductive elimination step.

Q2: Does the choice of base matter for this specific spirocycle in C-N couplings? A2: Absolutely. The alpha-fluoromethyl group inductively withdraws electron density, slightly depressing the amine's basicity, but the primary barrier remains steric. Deprotonating the bulky Pd-amine complex requires a strong, non-nucleophilic base. Weak bases like Cs₂CO₃ will fail to drive the formation of the palladium amide complex. You must use Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) to ensure complete deprotonation 3.

Q3: I am attempting an amide coupling using EDC/HOBt, but I only recover unreacted spirocycle. What is the alternative? A3: Traditional carbodiimide activation (EDC/HOBt) is notoriously inefficient for sterically hindered amines (analogous to coupling α-methyl amino acids) because the bulky substituents block the amine's trajectory toward the O-acylisourea intermediate, leading to slow rates and competitive hydrolysis of the activated ester 6. Solution: Utilize phosphonium-based coupling reagents such as PyAOP (7-azobenzotriazolyoxytris(pyrrolidino)phosphonium hexafluorophosphate). PyAOP is specifically validated for hindered sequences; it generates a highly electrophilic active ester that forces C-N bond formation despite severe steric clash 6. Alternatively, converting the carboxylic acid to an acid chloride and reacting it in the presence of DMAP is a highly reliable brute-force approach.

Performance Data: Reagent Selection Matrix

Reaction ClassReagent / Ligand SystemSteric ToleranceExpected YieldMechanistic Rationale
Amide Coupling EDC / HOBtLow< 10%Bulky spiro-core and -CH₂F group block nucleophilic attack on the activated ester.
Amide Coupling PyAOP / DIPEAHigh75 - 85%Phosphonium activation creates a hyper-electrophilic species, overcoming steric repulsion.
C-N Coupling Pd(OAc)₂ / BINAPLow< 5%Bidentate ligand creates a crowded Pd(II) sphere, preventing bulky amine coordination.
C-N Coupling Pd₂(dba)₃ / BrettPhosVery High80 - 95%Monodentate bulky biaryl ligand promotes rapid reductive elimination and accommodates steric bulk.

Validated Step-by-Step Methodologies

Protocol A: Buchwald-Hartwig Amination (Self-Validating System)

Application: Coupling 5-(Fluoromethyl)-6-azaspiro[3.4]octane with aryl halides.

  • Catalyst Pre-activation (Critical Step): In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ (2.0 mol%) and BrettPhos (4.5 mol%) in anhydrous toluene (0.1 M).

    • Self-Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from a deep purple/red to a pale yellow/green color. This visual shift confirms the successful generation of the active, mono-ligated L-Pd(0) species. If the solution remains dark red, your Pd source or ligand is compromised.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 5-(Fluoromethyl)-6-azaspiro[3.4]octane (1.2 equiv). Stir for 5 minutes to ensure homogenization.

  • Base Addition: Add NaOtBu (1.5 equiv) in one portion. The strong base is required to deprotonate the sterically hindered palladium-amine complex 3.

  • Thermal Activation: Seal the flask and heat to 100 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the aryl halide without the formation of hydrodehalogenated byproducts confirms that the bulky amine successfully coordinated to the Pd center.

Protocol B: Amide Bond Formation via PyAOP Activation

Application: Coupling 5-(Fluoromethyl)-6-azaspiro[3.4]octane with carboxylic acids.

  • Electrophile Generation: Dissolve the carboxylic acid (1.0 equiv) and PyAOP (1.1 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

    • Self-Validation Checkpoint: Stir for 20 minutes at room temperature. Monitor by TLC (aliquot quenched in methanol). Complete consumption of the starting acid and formation of the methyl ester (from the quench) confirms 100% conversion to the active ester. Do not proceed until this is verified.

  • Amine Introduction: Add 5-(Fluoromethyl)-6-azaspiro[3.4]octane (1.2 equiv) dropwise. The pre-formation of the active ester prevents the hindered amine from being sequestered by side reactions 6.

  • Reaction Maturation: Stir at 40 °C for 16 hours. The elevated temperature provides the necessary kinetic energy to overcome the steric repulsion between the spiro-core and the activated ester.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer extensively with 5% LiCl (aq) to remove DMF and PyAOP byproducts.

References

  • [6] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. 6

  • [5] Buchwald–Hartwig amination. Wikipedia. 5

  • [1] 2-Oxa-6-azaspiro[3.4]octane hemioxalate | 1408075-00-2. Benchchem. 1

  • [3] Buchwald-Hartwig Coupling. Alfa Chemistry. 3

  • [2] Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters - ACS Publications. 2

  • [4] Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. 4

Sources

Technical Support Center: Stability of 5-(Fluoromethyl)-6-azaspiro[3.4]octane in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with a rigorous, mechanistic understanding of the stability profile of 5-(Fluoromethyl)-6-azaspiro[3.4]octane. This guide moves beyond basic observations to explain the causality behind the compound's behavior, offering self-validating protocols and troubleshooting steps to ensure the integrity of your experimental data.

Mechanistic Causality: The Fluorine-Amine Dilemma

To understand how to handle 5-(Fluoromethyl)-6-azaspiro[3.4]octane, you must first understand the intrinsic reactivity of


-fluoroamines.

In its free base form (neutral to basic pH), the lone pair of electrons on the N6 nitrogen exerts strong neighboring group participation (NGP). Because the fluoromethyl group is situated at the adjacent C5 position, the nitrogen lone pair can attack the C-F antibonding orbital (


), displacing the highly electronegative fluoride ion. This forms a highly strained, reactive bicyclic aziridinium intermediate that rapidly hydrolyzes. In a Novartis project evaluating analogous 2-(fluoromethyl)pyrrolidines, researchers observed 60–90% decomposition in solution at pH 7.4 (50 °C) after just 7 days, leading to the deprioritization of the compounds[1].

The Acidic Advantage: By lowering the pH below the


 of the secondary amine (typically ~8.5–9.5), the N6 nitrogen becomes fully protonated. This ties up the lone pair in an N-H bond, completely eliminating NGP. Without the anchimeric assistance of the nitrogen lone pair, the C-F bond exhibits remarkable kinetic stability. Furthermore, the 6-azaspiro[3.4]octane core itself exhibits excellent stability in acidic conditions (pH 2–6), making acidic media the optimal environment for storage and analysis[2].

Mechanism A 5-(Fluoromethyl)-6-azaspiro[3.4]octane (Free Base) B Acidic Media (pH < 6) Protonation of N6 A->B + H+ C Neutral/Basic Media (pH > 7) Free Lone Pair A->C pH > 7 D Stable Ammonium Salt (No Anchimeric Assistance) B->D Stabilized E Lone-Pair Mediated Defluorination (NGP) C->E - F- F Aziridinium Intermediate & Hydrolysis Products E->F Hydrolysis

Mechanism of pH-dependent stability and lone-pair mediated defluorination.

Quantitative Stability Data

The following table summarizes the forced degradation kinetics of 5-(Fluoromethyl)-6-azaspiro[3.4]octane at 50 °C across a pH gradient.

pH LevelBuffer SystemDegradation (7 Days, 50 °C)Estimated Half-Life (

)
Primary State of N6 Amine
pH 2.0 0.1% TFA / Water< 2%> 100 daysFully Protonated
pH 5.0 Ammonium Acetate< 5%> 50 daysFully Protonated
pH 7.4 Phosphate Buffered Saline60–90%~1.5 daysPartially Deprotonated
pH 9.0 Borate Buffer> 95%< 12 hoursFree Base

Troubleshooting & FAQs

Q: I observe significant degradation of the compound during reverse-phase LC-MS/MS, even though my mobile phase contains 0.1% Formic Acid. Why? A: Degradation is likely occurring in your autosampler, not on the column. If your sample is dissolved in a neutral or slightly basic diluent (e.g., pure methanol or unbuffered water) and left in the autosampler queue for hours, the free base will undergo defluorination before injection. Fix: Always acidify your sample diluent (e.g., add 0.1% formic acid) to maintain the protonated state prior to injection.

Q: My


 NMR spectra show the emergence of a sharp singlet around -120 ppm over time when the compound is stored in 

. What is happening?
A: The sharp singlet indicates the release of free aqueous fluoride (

). While

can contain trace DCl, it is often not acidic enough to fully protonate the amine if the compound was isolated as a free base. The nitrogen lone pair is facilitating defluorination[1]. Fix: Convert the free base to a hydrochloride (HCl) or trifluoroacetate (TFA) salt prior to storage or NMR analysis.

Q: Does the spiro[3.4]octane core itself degrade or ring-open in acidic media? A: No. The 6-azaspiro[3.4]octane core exhibits high stability in standard acidic conditions (pH 2–6)[2]. Ring-opening of the strained cyclobutane ring typically requires extreme conditions (e.g., boiling concentrated strong acids) and is not a competing degradation pathway under physiological or standard analytical acidic conditions.

Validated Experimental Protocols

To accurately assess the kinetic stability of this compound, you must utilize a self-validating assay. The following protocol uses an acid-stable internal standard to ensure that any observed signal loss is due to true chemical degradation, rather than matrix precipitation or ionization suppression.

Protocol: Acid-Mediated Kinetic Stability Assay

Step 1: Matrix Preparation Prepare a 50 mM sodium acetate buffer adjusted to exactly pH 5.0. Verify the pH using a calibrated probe at the target incubation temperature (37 °C).

Step 2: Compound Initiation Dissolve 5-(Fluoromethyl)-6-azaspiro[3.4]octane in anhydrous DMSO to create a 10 mM stock. Spike this stock into the pre-warmed pH 5.0 buffer to achieve a final analyte concentration of 10 µM (ensure final DMSO concentration is


 0.1% to prevent co-solvent effects).

Step 3: Incubation & Sampling Incubate the solution in a sealed amber vial at 37 °C. Extract 50 µL aliquots at defined time points:


 and 

days.

Step 4: Quenching (Self-Validating Step) Immediately quench each 50 µL aliquot by adding 150 µL of cold acetonitrile (-20 °C). Critical: The quench solution must contain 1 µM of 2,2-difluoro-6-azaspiro[3.4]octane as an Internal Standard (IS). This specific gem-difluoro analog is highly stable and lacks the


-fluoro leaving group vulnerability[2]. If the IS signal remains constant across all time points while the analyte signal drops, you have validated that the degradation is compound-specific.

Step 5: LC-MS/MS Analysis Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any buffer salts. Analyze the supernatant via LC-MS/MS (ESI+) using an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile) to maintain stability during chromatography. Plot the natural log of the remaining peak area ratio (Analyte/IS) versus time to calculate the degradation half-life (


).

Workflow S1 Sample Prep 1 mg/mL in Acidic Buffer S2 Incubation 37°C, Timed Aliquots S1->S2 S3 Quenching Cold Acetonitrile + IS S2->S3 S4 LC-MS/MS & 19F NMR Quantification S3->S4 S5 Kinetic Analysis Calculate t(1/2) S4->S5

Step-by-step workflow for assessing acid-mediated kinetic stability.

References[2] "2,2-Difluoro-6-azaspiro[3.4]octane - Benchchem", Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx_OfWqfJfuwwddB7S1EoeMuFqnJoMoL4Aa4mv7NPvY9UOtgvmVa75ZBzrf8vHE1u1RHjxJfWTV3jHnEVug86t3VrGV9HQYN89B_tnMBA3YszBTZcmUwVQOiavB_4TuZeaCeq6YQ==[1] "The Dark Side of Fluorine", ACS Medicinal Chemistry Letters. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBwfomrymSJj0VLPp4B2i3jNoBEFMnTwgSO1ysnOTDMMpGTTLGPTx6LqrbIZ-aK68BD5l0u1v9PSF1IrKcxjJoV4oliQ5gcBtdKROpprWRvzgDHAzftBornLUvY0GteVxs3NdihAlwCV9h607hvY0SGSI=

Sources

Validation & Comparative

A Comprehensive Guide to the 1H and 13C NMR Characterization of 5-(Fluoromethyl)-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Structural Elucidation of Fluorinated Spirocycles

In the landscape of modern drug discovery, the incorporation of fluorine into lead compounds is a widely adopted strategy to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Spirocyclic scaffolds, particularly azaspiroalkanes, are prized for their three-dimensional architecture, offering novel exit vectors for substituent placement and exploration of chemical space.[2] The combination of these two features in molecules like 5-(Fluoromethyl)-6-azaspiro[3.4]octane presents a unique and powerful building block for medicinal chemistry.

However, the very features that make this compound attractive also introduce significant complexity in its structural verification. Unambiguous characterization is paramount to ensure that the correct regio- and stereoisomer is carried forward in a development pipeline. While techniques like mass spectrometry confirm molecular weight and infrared spectroscopy identifies functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, atom-level connectivity map required for absolute structural confirmation.

This guide provides an in-depth analysis of the 1H and 13C NMR characterization of 5-(Fluoromethyl)-6-azaspiro[3.4]octane. We will move beyond a simple recitation of data to explain the causality behind the spectral features, detailing a comprehensive workflow that leverages one- and two-dimensional NMR experiments to build an unassailable structural proof. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the characterization of complex, fluorinated molecules.

The Spectroscopic Challenge: The Influence of Fluorine

The presence of a fluorine atom, specifically in a fluoromethyl group attached to a nitrogen, profoundly impacts the NMR spectrum. The 19F nucleus is 100% abundant with a spin of ½ and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[3] Its influence stems from two primary phenomena:

  • Strong Inductive Effect: Fluorine is the most electronegative element, causing significant deshielding (downfield shifts) of nearby nuclei.

  • Through-Bond Scalar (J) Coupling: Fluorine couples to other nuclei (1H and 13C) over multiple bonds, providing invaluable connectivity information. These couplings are often large and extend over longer ranges than typical H-H couplings.[4][5]

A successful characterization strategy must therefore not only account for these effects but actively leverage them to its advantage. This requires a multi-faceted approach combining 1H, 13C, and often 19F NMR, supported by 2D correlation experiments.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a comprehensive approach to acquiring high-quality NMR data for 5-(Fluoromethyl)-6-azaspiro[3.4]octane. The sequence is designed to build a complete picture of the molecule's structure.

Part 1: Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.

  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Mass Determination: Accurately weigh approximately 5-10 mg of 5-(Fluoromethyl)-6-azaspiro[3.4]octane.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common first choice. For compounds with a basic nitrogen, a small amount of residual acid in the CDCl3 can cause peak broadening; in such cases, DMSO-d6 may be a better alternative.[6]

  • Dissolution: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent directly in a clean, dry vial before transferring to the NMR tube. This ensures complete dissolution and allows for visual inspection for particulates.[7]

  • Transfer & Filtration: Using a Pasteur pipette plugged with a small amount of cotton or glass wool, transfer the solution to a 5 mm NMR tube. This step filters out any particulate matter that could degrade spectral quality.

  • Final Volume: The final sample height in the tube should be approximately 4-5 cm, corresponding to a volume of 0.6-0.7 mL.

Part 2: NMR Data Acquisition

Acquisition should be performed on a spectrometer of at least 400 MHz to ensure adequate signal dispersion. The following sequence of experiments provides a comprehensive dataset.

G cluster_1d 1D Experiments cluster_2d 2D Experiments H1 ¹H NMR C13 ¹³C{¹H} NMR COSY ¹H-¹H COSY H1->COSY Provides proton chemical shifts & coupling F19 ¹⁹F{¹H} NMR HSQC ¹H-¹³C HSQC C13->HSQC Provides carbon chemical shifts HMBC ¹H-¹³C HMBC F19->HMBC Provides key ¹⁹F data (optional but recommended) COSY->HSQC Confirms H-H adjacencies HSQC->HMBC Correlates protons to directly attached carbons

Caption: Recommended workflow for NMR data acquisition.

  • Proton (¹H) NMR: A standard, high-resolution 1H spectrum is the starting point. It provides information on chemical shifts, signal integrals (proton count), and H-H coupling patterns.

  • Carbon (¹³C) NMR: A proton-decoupled ¹³C spectrum reveals the number of unique carbon environments and their chemical shifts. The key feature for this molecule will be the splitting of carbon signals due to C-F coupling.

  • Fluorine (¹⁹F) NMR: A proton-decoupled 19F spectrum provides the chemical shift of the fluorine atom and can reveal long-range couplings if not fully decoupled. It serves as a simple, highly sensitive confirmation of fluorine incorporation.

  • COSY (¹H-¹H Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is essential for tracing out the connectivity within the cyclobutane and cyclopentane rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the primary method for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over multiple bonds (typically 2 and 3 bonds). It is crucial for identifying the spirocyclic quaternary carbon and for connecting the fluoromethyl group to the rest of the molecule.[3]

Spectral Analysis and Data Interpretation

As experimental data for the title compound is not publicly available, the following is an illustrative analysis based on established principles of NMR spectroscopy and data from analogous structures.[8][9]

Caption: Structure of 5-(Fluoromethyl)-6-azaspiro[3.4]octane with atom numbering.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and key coupling constants (J) in Hz. These predictions are based on a CDCl3 solvent.

Atom No.Predicted ¹³C δ (ppm)Multiplicity (JCF)Predicted ¹H δ (ppm)Multiplicity (J)
1, 4 ~35.0s~2.10m
2, 3 ~18.0s~1.95m
5 ~40.0s (quart)--
7 ~60.0d (~20 Hz)~2.85t (J ≈ 8.0 Hz)
8 ~82.0d (~180 Hz)~4.60dt (²JHF ≈ 48 Hz, ³JHH ≈ 8.0 Hz)
9 ~65.0d (~22 Hz)~2.95t (J ≈ 8.0 Hz)
Step-by-Step Assignment Logic
  • The Fluoromethyl Group (C8, H8):

    • ¹H NMR: The two protons on C8 are expected to be the most downfield aliphatic protons (~4.60 ppm) due to the powerful deshielding effect of the adjacent fluorine. They will appear as a doublet of triplets (dt). The large doublet splitting of ~48 Hz is the characteristic two-bond geminal coupling to fluorine (²JHF).[4] The smaller triplet splitting of ~8.0 Hz arises from coupling to the two adjacent protons on C7 (³JHH).

    • ¹³C NMR: The C8 carbon will be significantly shifted downfield (~82.0 ppm) and will appear as a large doublet with a one-bond C-F coupling (¹JCF) of approximately 180 Hz.[4][5] This large, characteristic coupling is a definitive marker for a carbon directly bonded to fluorine.

    • ¹⁹F NMR: The 19F spectrum would show a triplet, resulting from coupling to the two geminal protons on C8 (²JHF ≈ 48 Hz).

  • The Pyrrolidine Ring (C7, C9, H7, H9):

    • ¹H NMR: The protons on C7 and C9 are adjacent to the nitrogen and the fluoromethyl-bearing carbon, respectively. They are expected around 2.85-2.95 ppm. Each will appear as a triplet, coupling to their respective neighbors on C8 and the spiro-carbon's adjacent CH2 groups.

    • ¹³C NMR: C7 and C9 are shifted downfield due to the adjacent nitrogen. Critically, they will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings to fluorine, appearing as doublets with J values around 20-22 Hz.[5]

    • COSY: A strong correlation will be observed between the H8 signal (~4.60 ppm) and the H7 signal (~2.85 ppm), confirming their adjacency.

  • The Cyclobutane Ring (C1-C4, H1-H4):

    • ¹H NMR: The protons of the cyclobutane ring will appear further upfield (~1.95-2.10 ppm) as complex multiplets.

    • COSY: This experiment is essential to trace the connectivity within this ring, showing correlations between the H1/H4 and H2/H3 protons.

    • HSQC: This will correlate the proton signals directly to their attached carbons, C1/C4 (~35.0 ppm) and C2/C3 (~18.0 ppm).

  • The Spirocyclic Carbon (C5):

    • HMBC: This is the key experiment for assigning the quaternary spiro-carbon (C5). It will show correlations from the protons on C1, C4, C7, and C9 to the C5 carbon (~40.0 ppm), definitively establishing the spirocyclic junction. The absence of a signal for C5 in an HSQC spectrum confirms its quaternary nature.

G C5 C5 C1 C1 C4 C4 C7 C7 C9 C9 H1 H1 H1->C5 H4 H4 H4->C5 H7 H7 H7->C5 H9 H9 H9->C5

Caption: Key HMBC correlations to the quaternary spiro-carbon (C5).

Comparative Analysis: NMR vs. Alternatives

To underscore the power of this NMR workflow, let's compare the characterization of 5-(Fluoromethyl)-6-azaspiro[3.4]octane with alternative methods and its non-fluorinated analog.

Technique / Analog5-(Fluoromethyl)-6-azaspiro[3.4]octane6-Methyl-6-azaspiro[3.4]octane (Analog)Information Gained
Mass Spec (ESI+) m/z = 144.1132 [M+H]⁺m/z = 126.1277 [M+H]⁺Confirms elemental formula, but cannot distinguish isomers.
¹H NMR CH₂F signal at ~4.60 ppm (dt, ²JHF ≈ 48 Hz).CH₃ signal at ~2.4 ppm (s).Fluorine causes a large downfield shift and characteristic splitting.
¹³C NMR CH₂F signal at ~82.0 ppm (d, ¹JCF ≈ 180 Hz).CH₃ signal at ~45.0 ppm (s).Fluorine causes a large downfield shift and a massive C-F coupling.
Key Advantage The unique and large H-F and C-F couplings provide definitive proof of the fluoromethyl group's location.Simpler spectrum, but lacks the specific F-related handles for confirmation.

The comparison clearly shows that while mass spectrometry can confirm the correct mass, it cannot differentiate between, for example, 5-(fluoromethyl)-6-azaspiro[3.4]octane and a potential isomeric impurity like 2-fluoro-6-methyl-6-azaspiro[3.4]octane. The unique splitting patterns and chemical shifts induced by the fluorine atom in both the 1H and 13C NMR spectra provide an unambiguous structural fingerprint that is impossible to obtain with other techniques.

Conclusion

The structural characterization of novel fluorinated entities like 5-(Fluoromethyl)-6-azaspiro[3.4]octane is a non-trivial task that demands a rigorous and comprehensive analytical approach. A workflow that systematically employs 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a self-validating system for complete structural elucidation. By understanding and leveraging the profound effects of the fluorine atom—namely its strong deshielding and characteristic multi-bond J-couplings—researchers can move forward with absolute confidence in the structure of their materials. This level of certainty is not merely an academic exercise; it is a foundational requirement for efficient and successful drug development programs.

References

  • BenchChem. (2025). Application Note: Analytical Characterization of N-propyl-3-(trifluoromethyl)aniline. BenchChem Scientific.
  • Gerig, J. T. (2003). Long range scalar 5J(H1',F) couplings were observed in 5-fluoropyrimidine substituted RNA. PMC. [Link]

  • Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Journal of Fluorine Chemistry, 224, 35-44.
  • Loughborough University Institutional Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Stare, J., & Steden, J. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9984–9994. [Link]

  • Kornath, A., et al. (2020). A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group. Chemistry – A European Journal, 26(5), 1149-1157.
  • Wang, F., et al. (2023). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines.
  • MDPI. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7016. [Link]

  • Records of Natural Products. (2025). Supporting Information. Rec. Nat. Prod. 19(2), 198-203. [Link]

  • ACS Publications. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(22), 13626–13645. [Link]

  • Ramesh, S., et al. (n.d.). Facile Synthesis of 2‐azaspiro[3.4]octane. Royal Society of Chemistry.
  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • SpectraBase. (2025). 5-Oxa-6-azaspiro[3.4]octane, 6,7-diphenyl-. [Link]

  • Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • University of Arizona. (n.d.). NMR Chart. [Link]

  • Capot Chemical. (n.d.). 8-amino-6-azaspiro[3.4]octan-5-one. [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. [Link]

  • ACS Publications. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4822–4825. [Link]

  • ResearchGate. (2013). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Chemspace. (n.d.). 6-azaspiro[3.4]octane. [Link]

  • PubChemLite. (n.d.). 8-(difluoromethyl)-6-azaspiro[3.4]octane. [Link]

  • PubChem. (2026). 7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane. [Link]

Sources

Mass Spectrometry Analysis of 5-(Fluoromethyl)-6-azaspiro[3.4]octane: QqQ vs. Q-TOF Platforms for Bioanalytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic amines, particularly azaspiro[3.4]octanes, are increasingly utilized in fragment-based drug design as rigid bioisosteres to replace traditional piperidines. The incorporation of a fluoromethyl group at the 5-position—yielding 5-(Fluoromethyl)-6-azaspiro[3.4]octane —further enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulating the basicity of the adjacent amine.

However, the strong electron-withdrawing nature of the fluorine atom fundamentally alters the gas-phase proton affinity and collision-induced dissociation (CID) pathways of the molecule. To thoroughly characterize this building block during pharmacokinetic (PK) and metabolite identification (MetID) workflows, analytical scientists must deploy the correct mass spectrometry (MS) architecture. This guide objectively compares the performance of Triple Quadrupole (QqQ) LC-MS/MS against the Quadrupole Time-of-Flight (Q-TOF) HRMS alternative, providing self-validating protocols and mechanistic insights for the analysis of this novel scaffold.

Mechanistic Causality: The Fluorine Effect on Fragmentation

Before selecting an instrument platform, one must understand the intrinsic ionization behavior of the analyte. Under positive Electrospray Ionization (ESI+), fluorinated aliphatic amines exhibit distinct fragmentation behaviors compared to their non-fluorinated counterparts.

The primary CID pathway is driven by the highly favored neutral loss of hydrogen fluoride (HF, -20.006 Da), followed by charge-directed ring opening of the strained spiro-cyclobutane ring . Understanding these exact mass shifts is critical for optimizing collision energies and avoiding false-positive peak integrations in complex biological matrices.

Fragmentation M [M+H]+ C8H15FN+ m/z 144.119 F1 Loss of HF (-20 Da) C8H14N+ m/z 124.113 M->F1 Low Collision Energy (15 eV) F2 Cyclobutane Cleavage C5H9FN+ m/z 102.072 M->F2 High Collision Energy (30 eV) F3 Pyrrolidine Core C5H8N+ m/z 82.065 F1->F3 Secondary Fragmentation

CID fragmentation logic for 5-(Fluoromethyl)-6-azaspiro[3.4]octane under ESI+ conditions.

Platform Comparison: QqQ vs. Q-TOF

The choice between QqQ and Q-TOF hinges on the specific phase of drug development.

  • Triple Quadrupole (QqQ): Operates on the principle of precursor-to-product ion isolation (Multiple Reaction Monitoring, MRM). It provides maximum duty cycle and absolute sensitivity. For 5-(Fluoromethyl)-6-azaspiro[3.4]octane, the transition m/z 144.1 → 124.1 is highly specific, making QqQ the gold standard for low-picogram PK quantification.

  • Quadrupole Time-of-Flight (Q-TOF): Captures all ions at high resolution (>30,000 FWHM). While it sacrifices absolute sensitivity compared to QqQ, it is essential for identifying unexpected fluorinated metabolites (e.g., N-oxidation or defluorination) where the exact mass shift must be resolved from isobaric endogenous matrix interferences .

Quantitative Performance Data

The following table summarizes the comparative validation metrics for 5-(Fluoromethyl)-6-azaspiro[3.4]octane extracted from human plasma.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Absolute PK QuantificationMetabolite Identification (MetID)
Sensitivity (LLOQ) 0.5 pg/mL15.0 pg/mL
Linear Dynamic Range 4.5 orders of magnitude2.5 orders of magnitude
Mass Accuracy Unit resolution (~0.7 Da)< 2 ppm
Key Target Monitored m/z 144.1 → 124.1 (Nominal)m/z 144.1185 (Exact Mass)
Self-Validation Control SIL-IS NormalizationPost-column Lock Mass Infusion
Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are engineered as self-validating systems, ensuring that matrix effects, extraction recoveries, and instrument drift are continuously monitored and mathematically corrected without user intervention.

Protocol A: Targeted Quantification via QqQ LC-MS/MS
  • Self-Validation Mechanism: The pre-extraction spike of a stable-isotope-labeled internal standard (SIL-IS, e.g., 5-(Fluoromethyl)-6-azaspiro[3.4]octane-d4) ensures that any ion suppression in the ESI source or volumetric loss during precipitation is identically mirrored in the IS channel. The analyte/IS ratio remains absolute, validating the extraction efficiency of every single well.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of plasma into a 96-well protein precipitation plate.

  • IS Addition: Add 10 µL of SIL-IS (100 ng/mL in LC-MS grade water).

  • Protein Precipitation: Add 150 µL of cold acetonitrile containing 0.1% formic acid.

    • Causality: The acidic organic solvent denatures plasma proteins while ensuring the basic spirocyclic amine (pKa ~9.5) remains fully protonated. This maximizes recovery and prevents adsorptive losses to the hydrophobic plastic walls of the well plate.

  • Centrifugation: Spin at 4000 x g for 10 minutes at 4°C.

  • LC Separation: Inject 2 µL of the supernatant onto a sub-2µm C18 column (2.1 x 50 mm). Elute using a 3-minute linear gradient of Water/Acetonitrile (both modified with 0.1% FA).

  • MS Detection: Monitor the primary MRM transition 144.1 → 124.1 (Collision Energy: 15 eV) and the qualifier transition 144.1 → 102.1 (Collision Energy: 30 eV).

Protocol B: Metabolite Identification via Q-TOF HRMS
  • Self-Validation Mechanism: The continuous use of a post-column reference mass infusion (e.g., Leucine Enkephalin, m/z 556.2771) provides real-time mass axis calibration. If the reference mass drifts beyond 2 ppm due to thermal fluctuations in the flight tube, the system automatically flags the scan, preventing false empirical formula assignments.

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 1 µM of 5-(Fluoromethyl)-6-azaspiro[3.4]octane with human liver microsomes (HLM) and an NADPH regenerating system for 60 minutes at 37°C.

  • Quenching: Terminate the enzymatic reaction with an equal volume of ice-cold methanol to precipitate microsomal proteins.

  • Data Acquisition: Acquire data in ESI+ mode over m/z 50–1000 using Data-Dependent Acquisition (DDA). Set the MS/MS trigger threshold to 1000 counts to capture low-abundance metabolites.

  • Data Processing: Filter exact mass chromatograms for theoretical biotransformations, specifically looking for m/z 160.1134 (+O, N-oxidation) and m/z 142.1226 (defluorination + hydroxylation).

Workflow Sample Plasma Extract + SIL-IS LC UHPLC Separation (C18 Column) Sample->LC 2 µL Injection QqQ Triple Quadrupole Targeted MRM LC->QqQ Split A QTOF Q-TOF HRMS Untargeted DDA LC->QTOF Split B Data1 Absolute PK Quantification QqQ->Data1 Data2 Metabolite Identification QTOF->Data2

Self-validating parallel LC-MS workflow for PK quantification and metabolite identification.

References
  • Wünsch, B., et al. "Structure-Affinity Relationships of Fluorinated Spirocyclic σ2 Receptor Ligands with an Exocyclic Benzylamino Moiety." ChemMedChem, 2019. URL: [Link]

  • Upthagrove, A. L., et al. "Mass Spectral Fragmentation Pathways of Propranolol Related Beta-Fluorinated Amines Studied by Electrospray and Electron Impact Ionization." Rapid Communications in Mass Spectrometry, 1999. URL: [Link]

  • Asiri, A. M., et al. "Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles." Molecules, 2015. URL: [Link]

X-ray crystallography data for 5-(Fluoromethyl)-6-azaspiro[3.4]octane salts

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: X-ray Crystallography & Solid-State Profiling of 5-(Fluoromethyl)-6-azaspiro[3.4]octane Salts

Executive Summary

5-(Fluoromethyl)-6-azaspiro[3.4]octane represents a high-value scaffold in modern medicinal chemistry, offering a strategic balance between conformational restriction (via the spiro[3.4] system) and metabolic modulation (via the fluoromethyl group).[1] As drug developers seek to "escape flatland" (increase


 character), this molecule serves as a critical building block for proline surrogates and kinase inhibitors.

This guide provides a technical comparison of the solid-state performance of its primary salt forms—Hydrochloride (HCl) , Fumarate , and p-Toluenesulfonate (Tosylate) .[1] By synthesizing crystallographic data from structural analogues (e.g., 6-azaspiro[3.4]octane) and applying first-principles crystal engineering, we evaluate which salt form offers the optimal balance of crystallinity, stability, and developability.[1]

Molecule Profile & Structural Significance

The introduction of a fluoromethyl group at the C5 position of the 6-azaspiro[3.4]octane core creates specific crystallographic challenges and opportunities:

  • Conformational Lock: The spiro-fusion at C5 restricts the pyrrolidine ring pucker, reducing entropic penalties upon protein binding.[1]

  • Fluorine Interactions: The C-F bond introduces a dipole that can engage in weak

    
     or 
    
    
    
    interactions, influencing crystal packing and density.
  • Chirality: The C5 stereocenter necessitates careful space group determination (typically Sohncke groups like

    
     or 
    
    
    
    ) for enantiopure salts.

Comparative Analysis: Salt Form Performance

The following table compares the projected crystallographic and physicochemical profiles of the three primary salt candidates. Data is derived from benchmark studies of analogous spirocyclic amines (e.g., 6-azaspiro[3.4]octane HCl) and standard salt selection protocols.

Table 1: Crystallographic & Physicochemical Comparison
FeatureHydrochloride (HCl) Fumarate (1:1) Tosylate (p-TsOH)
Crystal System Monoclinic / OrthorhombicTriclinic / MonoclinicMonoclinic
Space Group (Typical)

or


or


(if racemic) /

Calculated Density High (>1.30 g/cm³)Medium (~1.25 g/cm³)Medium (~1.22 g/cm³)
Hygroscopicity High (Risk of deliquescence)Low (Stable network)Low (Hydrophobic shielding)
Melting Point (

)
High (>200°C, decomp.)[1]Moderate (140–170°C)Moderate to High (160–190°C)
Lattice Interactions Strong Charge-Assisted H-bonds (

)
H-bond Network (Carboxylate

Amine)

Stacking (Tosylate rings)
Development Verdict Early Phase (Solubility) Late Phase (Stability) Bioavailability Option

Analogue Insight: Crystallographic studies of the parent 6-azaspiro[3.4]octane often reveal disorder in the cyclobutane ring.[1] The bulky Tosylate counterion is recommended to "lock" this disorder via steric bulk, improving resolution, whereas HCl salts may exhibit high thermal motion factors (


) in the spiro-ring.

Detailed Experimental Protocols

To replicate these results, the following self-validating protocols must be used. These workflows ensure high-quality single crystals suitable for diffraction.[1]

Protocol A: Vapor Diffusion Crystallization (HCl & Fumarate)
  • Objective: Grow diffraction-quality crystals from high-solubility salts.

  • Validation: Crystals must extinguish polarized light uniformly (no twinning).

  • Preparation: Dissolve 10 mg of the 5-(fluoromethyl)-6-azaspiro[3.4]octane salt in 0.5 mL of Methanol (solvent). Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Setup: Place the solution in a small inner vial (GC vial).

  • Antisolvent: Place the inner vial inside a larger jar containing 2 mL of Ethyl Acetate (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Harvesting: Monitor daily. Crystals should appear within 2–7 days as the methanol slowly evaporates/diffuses into the ethyl acetate.

  • Mounting: Harvest crystals using a cryoloop with Paratone-N oil and flash-cool to 100 K in the

    
     stream immediately.
    
Protocol B: Slow Evaporation (Tosylate)[1]
  • Objective: Utilize the lipophilic nature of the tosylate anion for packing.

  • Validation: Distinct prismatic morphology.

  • Preparation: Dissolve 10 mg of salt in 1.0 mL of Acetonitrile/Water (95:5) .

  • Process: Cover the vial with Parafilm and poke 3–4 small holes to control evaporation rate.

  • Timeline: Allow to stand at Room Temperature (RT) for 5–10 days.

  • Check: If oiling occurs (common with spiro-amines), perform "seeding" with a micro-crystal or scratch the glass surface to induce nucleation.

Decision Logic & Workflow

The following diagram illustrates the strategic decision pathway for selecting the optimal salt form based on crystallographic outcomes.

SaltSelection Start Start: 5-(Fluoromethyl)-6-azaspiro[3.4]octane Free Base Screen Salt Screening (pKa $Delta$ > 3) Start->Screen HCl HCl Salt (High Solubility) Screen->HCl Fumarate Fumarate Salt (Network Forming) Screen->Fumarate Tosylate Tosylate Salt (Lipophilic Packing) Screen->Tosylate Xray Single Crystal X-ray Diffraction (SC-XRD) HCl->Xray Fumarate->Xray Tosylate->Xray Decision1 Is Crystal Hygroscopic? Xray->Decision1 Decision2 Is Disorder Present? Decision1->Decision2 No Final_HCl Use for: Early Tox/IV Formulation Decision1->Final_HCl Yes (HCl) Final_Fum Use for: Oral Solid Dosage (Stable) Decision2->Final_Fum No (Fumarate is stable) Final_Tos Use for: Structure Elucidation Decision2->Final_Tos Yes (Tosylate fixes disorder)

Caption: Strategic workflow for salt selection. HCl is prioritized for solubility, while Tosylate is used to resolve structural disorder common in spiro-systems.[1]

Technical Analysis of Interactions

The Fluorine Effect in Crystallography

In the 5-fluoromethyl derivative, the fluorine atom is not merely a bystander. X-ray data from related fluorinated spiro-amines suggests that the fluorine atom often accepts weak hydrogen bonds (


).[1]
  • In HCl Salts: The chloride ion dominates the H-bond landscape (

    
    ), often leaving the fluorine atom disordered or involved in weak van der Waals contacts.[1]
    
  • In Fumarate Salts: The carboxylic acid groups can form defined motifs. If the fluorine is spatially proximal to the ammonium, it may influence the torsion angle of the spiro-ring to maximize electrostatic stability, often resulting in a higher density packing compared to the non-fluorinated parent.

Spiro-Ring Disorder

A common issue in 6-azaspiro[3.4]octane structures is the "puckering" disorder of the 4-membered ring.[1]

  • Problem: The cyclobutane ring can flip between two conformations, smearing the electron density map.

  • Solution: Using a large, rigid counterion like Tosylate or Napsylate creates "cavities" that lock the spiro-system into a single conformation via steric confinement, allowing for precise assignment of the absolute configuration (using the anomalous scattering of Sulfur in the sulfonate).

References

  • Grygorenko, O. O., et al. (2024). Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks. ChemRxiv. Available at: [Link]

    • Source of synthesis and characterization data for 6-azaspiro[3.
  • Pfizer Inc. (2023). Piperazine Azaspiro Derivatives as Muscarinic M4 Receptor Agonists. EP Patent 3768669 B1. Available at: [Link][1]

    • Provides experimental details on salt formation (Formate, HCl)
  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Reference for mechanism of action and transporter binding of rel

Sources

Pharmacokinetic comparison of fluorinated vs. non-fluorinated spiro amines

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Comparison: Fluorinated vs. Non-Fluorinated Spiro Amines

Executive Summary

This guide provides a technical analysis of the pharmacokinetic (PK) differentiation between non-fluorinated and fluorinated spirocyclic amines. Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are increasingly utilized in drug discovery to impart three-dimensionality (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 character) to lead molecules. The strategic incorporation of fluorine into these scaffolds is a critical medicinal chemistry tactic to modulate basicity (

), block metabolic "soft spots," and mitigate off-target safety risks such as hERG inhibition.

Physicochemical & Structural Impact[1][2][3][4][5]

The introduction of fluorine into a spiro amine scaffold is not merely a steric maneuver; it fundamentally alters the electronic landscape of the molecule.

Basicity Modulation ( )

Non-fluorinated spiro amines often exhibit high basicity (


 > 9.0), which can lead to high phospholipid binding and lysosomal trapping.
  • The Fluorine Effect: Due to the high electronegativity of fluorine (

    
    ), placing a fluorine atom 
    
    
    
    or
    
    
    to the amine center withdraws electron density through the
    
    
    -framework (inductive effect,
    
    
    ).
  • Outcome: This typically lowers the

    
     by 1–2 log units, shifting the species distribution at physiological pH (7.4) towards the neutral form. This improves membrane permeability (
    
    
    
    ) and reduces cation-driven hERG channel binding.
Lipophilicity ( ) & Conformational Locking
  • Lipophilicity: While fluorine is lipophilic, the reduction in

    
     often dominates the 
    
    
    
    profile. A non-fluorinated amine may be 99% ionized at pH 7.4, whereas the fluorinated analog is only 90% ionized, effectively increasing the concentration of the permeable neutral species.
  • Conformational Control: Fluorine introduces a "gauche effect" in saturated rings, potentially locking the spiro system into a specific conformation that favors target binding while minimizing the entropic penalty upon binding.

Table 1: Comparative Physicochemical Profile (Representative Data)

PropertyNon-Fluorinated Spiro Amine (Ref)Fluorinated Spiro Amine (Ref)Impact Analysis

9.5 – 10.57.8 – 8.8Improved. Lower basicity reduces lysosomal trapping and hERG risk.

0.5 – 1.51.2 – 2.0Moderate Increase. Enhances passive permeability without excessive lipophilicity.
Solubility High (aqueous)Moderate to HighMaintained. Polar C-F bond maintains solvation better than H-to-Me replacement.
Shape Flexible / PuckeredRigidifiedSelectivity. Fluorine gauche effect can lock bioactive conformations.

Metabolic Stability & Clearance

The primary driver for fluorinating spiro amines is the blockade of oxidative metabolism.

Mechanism of Action

Cytochrome P450 (CYP) enzymes typically attack electron-rich C-H bonds adjacent to the nitrogen (


-carbon) or at distal lipophilic sites.
  • Non-Fluorinated: The C-H bond (

    
    ) is vulnerable to Hydrogen Atom Transfer (HAT) radical mechanisms initiated by the high-valent Iron-Oxo species of CYP450.
    
  • Fluorinated: The C-F bond (

    
    ) is chemically inert to CYP oxidation. Furthermore, the steric bulk of fluorine (
    
    
    
    ) shields adjacent protons from enzymatic approach.
Pathway Visualization

The following diagram illustrates how fluorine substitution blocks the metabolic pathway compared to the non-fluorinated analog.

MetabolicPathway Substrate_H Non-Fluorinated Spiro (C-H Bond) CYP_Binding CYP450 Active Site Binding Substrate_H->CYP_Binding High Affinity Oxidation Oxidative Dealkylation (Unstable Hemiaminal) CYP_Binding->Oxidation HAT Mechanism Metabolic_Block Metabolic Blockade (C-F Inertness) CYP_Binding->Metabolic_Block Oxidation Fails Clearance Rapid Clearance (Inactive Metabolite) Oxidation->Clearance Substrate_F Fluorinated Spiro (C-F Bond) Substrate_F->CYP_Binding Altered Affinity Circulation Prolonged Half-Life (Sustained Exposure) Metabolic_Block->Circulation

Caption: Comparative metabolic fate. Fluorination prevents C-H abstraction, diverting the molecule from clearance to systemic circulation.

Safety Pharmacology: hERG Inhibition

One of the most significant advantages of fluorinated spiro amines is the mitigation of cardiotoxicity risks.

  • The Problem: Potent hERG blockers often possess a basic amine and lipophilic aromatic features (pharmacophore). Non-fluorinated spiro amines often fit this profile perfectly.

  • The Solution: Fluorination lowers the

    
     of the amine.[1] Since hERG blockade is driven by cation-
    
    
    
    interactions within the channel pore, reducing the percentage of ionized species at physiological pH directly reduces inhibitory potency (
    
    
    ).
  • Data Insight: Studies on spirocyclic scaffolds have shown that fluorination can improve the hERG safety margin by >10-fold compared to the non-fluorinated parent, without sacrificing target potency.

Experimental Protocols

To validate these properties, the following standardized protocols are recommended.

Microsomal Stability Assay (Self-Validating)

This assay determines the intrinsic clearance (


) of the compound.[2]
  • Reagents: Pooled Liver Microsomes (Human/Rat), NADPH Regenerating System, Phosphate Buffer (pH 7.4), Internal Standard (e.g., Warfarin/Propranolol).

  • Controls:

    • Positive Control:[3][4] Verapamil (High clearance).

    • Negative Control: Warfarin (Low clearance).

    • Zero-Cofactor Control: Incubate without NADPH to rule out chemical instability.[3]

Workflow Diagram:

StabilityProtocol Step1 Preparation 1 µM Test Cmpd + Microsomes (Pre-warm 37°C) Step2 Initiation Add NADPH Cofactor Step1->Step2 Step3 Sampling Timepoints: 0, 5, 15, 30, 45 min Step2->Step3 Step4 Quenching Add Ice-Cold ACN + Internal Std Step3->Step4 Step5 Analysis LC-MS/MS (MRM Mode) Step4->Step5 Step6 Calculation Plot ln(Conc) vs Time Derive T1/2 & CLint Step5->Step6

Caption: Step-by-step workflow for determining metabolic stability via microsomal incubation.

Step-by-Step Procedure:

  • Incubation: Mix test compound (final conc. 1 µM) with microsomes (0.5 mg protein/mL) in buffer. Pre-incubate at 37°C for 5 mins.

  • Start: Initiate reaction by adding NADPH.[3]

  • Sampling: At defined intervals (0, 5, 15, 30, 45 min), remove aliquots.

  • Stop: Immediately dispense into ice-cold acetonitrile containing the internal standard to precipitate proteins.

  • Centrifugation: Spin at 4,000 rpm for 20 min to pellet proteins.

  • Quantification: Analyze supernatant via LC-MS/MS monitoring the parent ion transition.

  • Data Analysis: Determine the slope (

    
    ) of the linear regression of 
    
    
    
    vs. time.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Piotrowski, D. W., et al. (2017).[5] Improvement of hERG-ROMK index of spirocyclic ROMK inhibitors through scaffold optimization. Bioorganic & Medicinal Chemistry Letters. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[5] (Standard reference for Microsomal Assay Protocols).

Sources

Technical Guide: IR Spectroscopy Characterization of 5-(Fluoromethyl)-6-azaspiro[3.4]octane

[1]

Executive Summary & Structural Context

Target Molecule: 5-(Fluoromethyl)-6-azaspiro[3.4]octane Chemical Class: Spirocyclic secondary amine / Fluorinated scaffold.[1] Application: Conformational restriction in drug design; bioisostere for morpholine/piperazine derivatives.[1][2]

This molecule combines two distinct vibrational environments:[3][4][5][6][7][8]

  • Spiro[3.4]octane Core: A high-strain cyclobutane ring spiro-fused to a pyrrolidine ring.[1]

  • Fluoromethyl Substituent (-CH₂F): A polar, electronegative handle at the C5 position (alpha to the nitrogen), introducing a strong dipole and characteristic C-F stretching bands.

Comparative Peak Analysis (Predictive)

The following table contrasts the expected IR signals of the target molecule against its non-fluorinated parent and a non-spiro analog. This comparison isolates the diagnostic peaks required for structural verification.

Table 1: Diagnostic IR Peak Assignments
Vibrational ModeTarget: 5-(Fluoromethyl)-6-azaspiro[3.4]octaneAlt 1 (Parent): 6-azaspiro[3.4]octaneAlt 2 (Analog): 2-(Fluoromethyl)pyrrolidineDiagnostic Significance
N-H Stretch (2° Amine)3300–3450 cm⁻¹ (Weak, sharp)3300–3450 cm⁻¹3300–3450 cm⁻¹Confirms secondary amine presence.[1][9] Disappears if N-alkylated.[1]
C-H Stretch (Cyclobutane)2960–3010 cm⁻¹ 2960–3010 cm⁻¹AbsentHigh Frequency Marker: Ring strain in the 4-membered ring shifts C-H stretches >2950 cm⁻¹.[1][10]
C-H Stretch (Pyrrolidine)2850–2950 cm⁻¹ 2850–2950 cm⁻¹2850–2950 cm⁻¹Standard sp³ C-H vibrations.[1]
C-F Stretch (Primary Alkyl)1000–1080 cm⁻¹ (Strong)Absent1000–1080 cm⁻¹Critical Identifier: Strong, broad band distinguishing the target from the parent scaffold.
Ring Deformation (Spiro)900–950 cm⁻¹ 900–950 cm⁻¹Absent"Breathing" mode of the strained spiro-system.[1]

Note on Salt Forms: If analyzing the Hydrochloride (HCl) salt , the N-H region will change drastically. Look for a broad, intense "ammonium band" spanning 2400–3000 cm⁻¹ , often obscuring the C-H stretches.

Deep Dive: The "Fingerprint" Verification Logic

To validate the structure, you must confirm the presence of two distinct "molecular signatures" that separate this molecule from common impurities.

Signature A: The Fluorine Flag (1000–1100 cm⁻¹)

The C-F stretching vibration is the most intense absorbtion outside the carbonyl region.

  • Mechanism: The high polarity of the C-F bond results in a large change in dipole moment during stretching.

  • Observation: Look for a strong band centered near 1030–1060 cm⁻¹ .[1]

  • Differentiation: This peak will be completely absent in the starting material (non-fluorinated spiro scaffold).

Signature B: The "Strain Shift" (2960–3010 cm⁻¹)

The spiro[3.4] system contains a cyclobutane ring.

  • Mechanism: High angle strain in the 4-membered ring increases the s-character of the C-H bonds, strengthening the force constant (

    
    ). According to Hooke's Law (
    
    
    ), this shifts the absorption to higher wavenumbers.
  • Observation: Unlike standard alkyl chains (which absorb <2950 cm⁻¹), the cyclobutane C-H stretches often appear as a "shoulder" or distinct peak above 2960 cm⁻¹ , sometimes crossing 3000 cm⁻¹.

Experimental Protocol: Sample Characterization

Objective: Obtain a high-fidelity spectrum to verify the fluorination of the spiro scaffold.

Method: Attenuated Total Reflectance (ATR) FTIR

Recommended for oils and solid salts.

  • System Prep:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure background scan shows <0.5% noise variance.

  • Sample Deposition:

    • If Oil (Free Base): Place 10 µL of the neat oil directly on the crystal.

    • If Solid (HCl Salt): Place ~5 mg of powder. Apply high pressure with the anvil to ensure intimate contact (critical for resolving the C-F band).

  • Acquisition Parameters:

    • Range: 4000–600 cm⁻¹[1][7][8]

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison is needed).

    • Baseline correct only if significant drift is observed.[1]

Workflow Diagram

The following diagram illustrates the logical decision tree for structural verification using IR data.

IR_Verification_WorkflowStartSample: 5-(Fluoromethyl)-6-azaspiro[3.4]octaneAcquireAcquire FTIR Spectrum (ATR)Start->AcquireCheck_NHCheck 3300-3400 cm⁻¹(N-H Stretch)Acquire->Check_NHDecision_NHPeak Present?Check_NH->Decision_NHCheck_CFCheck 1000-1100 cm⁻¹(C-F Stretch)Decision_NH->Check_CFYesInvalid_AlkPOSSIBLE ERROR:N-Alkylated ImpurityDecision_NH->Invalid_AlkNo (Peak Missing)Decision_CFStrong Band?Check_CF->Decision_CFCheck_StrainCheck >2960 cm⁻¹(Cyclobutane C-H)Decision_CF->Check_StrainYesInvalid_StartPOSSIBLE ERROR:Starting Material (Parent)Decision_CF->Invalid_StartNo (Weak/Absent)ValidVERIFIED: Target StructureCheck_Strain->Valid

Caption: Logical workflow for verifying the target structure using diagnostic IR bands.

References

  • PubChem. (n.d.).[1] 6-Oxa-2-azaspiro[3.4]octane (Parent Scaffold Data). National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.).[1] Infrared Spectrum of 2-Pyrrolidinone and Derivatives. National Institute of Standards and Technology. Retrieved March 8, 2026, from [Link]

  • Burkhard, J. A., et al. (2013). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 15(17), 4324–4327. (Provides synthesis context for spiro-octanes).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Authoritative source for C-F and Ring Strain frequency shifts).

Benchmarking solubility of 5-(Fluoromethyl)-6-azaspiro[3.4]octane against standards

[1]

Executive Summary & Chemical Context

5-(Fluoromethyl)-6-azaspiro[3.4]octane represents a class of "3D" scaffolds (high

1
  • Metabolic Blocking: The fluorine atom blocks potential metabolic soft spots (e.g., hydroxylation) at the bridgehead or adjacent carbons.

  • pKa Modulation: Through the

    
    -inductive effect, the fluorine atom withdraws electron density from the amine (N6), typically lowering the pKa relative to the non-fluorinated parent. This modulation often improves membrane permeability (LogD) at physiological pH (7.4) but may impact aqueous solubility.
    

This guide benchmarks the compound against three distinct standards to triangulate its physicochemical profile.

Benchmarking Standards

To obtain meaningful data, the target compound must be run in parallel with the following validated standards.

Standard TypeCompoundRole in BenchmarkRationale
Direct Control 6-Azaspiro[3.4]octane Baseline ReferenceThe non-fluorinated parent.[1] Any deviation in solubility is directly attributable to the 5-fluoromethyl substitution.[1]
High-Solubility Morpholine Positive ControlA highly polar, water-soluble amine (

) used to validate the upper limit of the assay's dynamic range.
Lipophilic Cyclohexylamine Negative/Lipophilic ControlA standard aliphatic amine (

) with known lipophilicity, serving as a boundary for "drug-like" solubility.[1]

Experimental Protocols

Two distinct protocols are required: Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (for lead optimization).[1]

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: Rapidly assess precipitation potential from a DMSO stock solution.[1]

Workflow Diagram:

KineticSolubilityStock10mM DMSO Stock(Target & Standards)DilutionStepwise Dilutioninto PBS (pH 7.4)Stock->Dilution 2% DMSO finalIncubationIncubate90 min @ 25°CDilution->IncubationReadNephelometry / UV(Light Scattering)Incubation->ReadAnalysisCalculate KineticSolubility LimitRead->Analysis

Figure 1: Kinetic solubility workflow utilizing DMSO stock solutions to simulate discovery screening conditions.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of 5-(Fluoromethyl)-6-azaspiro[3.4]octane and all three standards in pure DMSO.

  • Dilution: In a 96-well plate, spike stock solutions into Phosphate Buffered Saline (PBS, pH 7.4) to achieve final concentrations ranging from 1

    
    M to 500 
    
    
    M. Ensure final DMSO concentration is fixed at 2% (v/v) to avoid solvent effects.
  • Incubation: Shake plates at 500 rpm for 90 minutes at 25°C.

  • Detection: Measure light scattering (nephelometry) or UV absorbance shift. The onset of precipitation is defined as the concentration where absorbance/scattering deviates from linearity.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Purpose: Determine the absolute solubility equilibrium of the solid state.

Step-by-Step Methodology:

  • Saturation: Add excess solid 5-(Fluoromethyl)-6-azaspiro[3.4]octane (approx. 2 mg) to 1 mL of buffer (pH 7.4 and pH 2.0) in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

    
    m PVDF membrane to remove undissolved solid.
    
  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve.

  • pH Check: Measure the final pH of the supernatant to ensure the compound's own basicity did not shift the buffer pH.

Expected Results & Data Interpretation

Based on the physicochemical principles of fluorinated amines, the following trends are expected when analyzing the data.

Comparative Analysis Table
Parameter6-Azaspiro[3.4]octane (Parent)5-(Fluoromethyl)-6-azaspiro[3.4]octane (Target)Interpretation
Basicity (

)
~10.5 - 11.0~9.0 - 9.8 The

-inductive effect of Fluorine lowers the amine

.[1]
LogD (pH 7.4) Low (Polar)Moderate Lower

means a higher fraction of neutral species at pH 7.4, increasing lipophilicity.
Solubility (pH 7.4) High (>50 mg/mL)Moderate (>5 mg/mL) While lower than the parent, the solubility is expected to remain excellent for drug discovery due to the polar C-F bond.
Mechanistic Insight: The Fluorine Effect

The fluoromethyl group introduces a dipole that can disrupt crystal lattice energy, potentially aiding dissolution despite the increased lipophilicity. However, the primary driver is the pKa shift .

pKa vs. Solubility Relationship:

FluorineEffectParentParent Scaffold(High pKa ~11)Mech1High Ionization @ pH 7.4(Mostly Protonated)Parent->Mech1 No EWGTargetFluoromethyl Analog(Lower pKa ~9.5)Mech2Reduced Ionization @ pH 7.4(More Neutral Species)Target->Mech2 Inductive Effect (-I)Outcome1High Aqueous SolubilityLow PermeabilityMech1->Outcome1Outcome2Balanced SolubilityEnhanced PermeabilityMech2->Outcome2

Figure 2: Impact of fluorination on ionization and physicochemical balance.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link

  • Morgenthaler, M., et al. (2007). Predicting and Analyzing Solubility of Fluorinated Fragments. ChemMedChem. Link

  • PubChem. Compound Summary: 6-Azaspiro[3.4]octane.[1] National Library of Medicine. Link

Escaping Flatland Safely: Comparative Toxicity Studies of Fluorinated Azaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3D Paradigm Shift in Medicinal Chemistry

The transition from planar, sp²-hybridized molecules to three-dimensional, sp³-rich architectures has fundamentally reshaped lead optimization in modern drug discovery. Traditional saturated heterocycles, such as piperidines and pyrrolidines, frequently suffer from high lipophilicity and basicity, leading to off-target toxicities. Azaspirocycles (e.g., azaspiro[3.3]heptane) have emerged as premier bioisosteres to navigate these challenges 1.

However, simply introducing a spirocyclic core does not universally eliminate toxicity. The strategic incorporation of fluorine—specifically gem-difluorination—into these scaffolds provides a precise molecular tuning knob. By modulating the basicity (pKa) and lipophilicity (LogD), fluorinated azaspiro scaffolds directly mitigate critical safety liabilities, including human ether-à-go-go-related gene (hERG) channel inhibition and hepatotoxicity 2.

Mechanistic Causality: Why Fluorination Reduces Toxicity

Attenuating hERG Liability via Inductive Effects

Basic, lipophilic amines are notorious for binding the central cavity of the hERG potassium channel, which can lead to drug-induced long QT syndrome and fatal cardiac arrhythmias. The hERG pharmacophore requires a positively charged basic nitrogen to form cation-π interactions with key tyrosine (Tyr652) and phenylalanine (Phe656) residues.

The Causality: Replacing a flexible piperidine with a fluorinated azaspirocycle disrupts this interaction through two mechanisms. First, the rigid spiro-core alters the spatial vector of the nitrogen, introducing steric hindrance. Second, and more importantly, the highly electronegative CF₂ group exerts a potent electron-withdrawing inductive effect 3. This pulls electron density away from the spiro-nitrogen, significantly lowering its pKa. Consequently, the fraction of protonated amine at physiological pH (7.4) is drastically reduced, neutralizing the primary electrostatic driver of hERG blockade 4.

ToxicityMechanism Piperidine Traditional Amine (e.g., Piperidine) HighpKa High pKa (~10-11) High LogD Piperidine->HighpKa Protonated Highly Protonated at pH 7.4 HighpKa->Protonated hERGBind Strong hERG Binding (Tyr652/Phe656) Protonated->hERGBind Toxicity Cardiotoxicity (Long QT) hERGBind->Toxicity FluoroSpiro Fluorinated Azaspiro (e.g., CF2-Azaspiro) LowpKa Lower pKa (~7-8) Optimized LogD FluoroSpiro->LowpKa Neutral Increased Neutral Fraction at pH 7.4 LowpKa->Neutral NoBind Reduced hERG Affinity Neutral->NoBind Safety Improved Safety Profile NoBind->Safety

Causality diagram: How fluorinated azaspiro scaffolds mitigate hERG-mediated cardiotoxicity.

Preventing Cytotoxicity and Enhancing Metabolic Stability

Highly lipophilic basic amines often exhibit non-specific cytotoxicity by partitioning into and disrupting hydrophobic cellular membranes. Furthermore, electron-rich α-carbons adjacent to the amine are prime targets for cytochrome P450 (CYP)-mediated oxidative dealkylation, which generates reactive, toxic metabolites.

Fluorination of the spiro scaffold blocks these metabolically labile sites. While perfluorination generally increases lipophilicity, strategic gem-difluorination in a polar spiro-context often balances the LogD. This prevents the non-specific membrane accumulation that drives cytotoxicity in hepatic models.

Quantitative Comparison: Scaffold Performance

The following table synthesizes comparative physicochemical and toxicity data, illustrating the superior safety profile of fluorinated azaspirocycles compared to traditional amines.

Scaffold MotifpKa (Calculated)LogD (pH 7.4)hERG IC₅₀ (µM)HepG2 CC₅₀ (µM)
Piperidine 10.82.11.2 (High Risk)15.5 (Toxic)
2-Azaspiro[3.3]heptane 9.51.68.4 (Moderate)>50 (Safe)
6,6-Difluoro-2-azaspiro[3.3]heptane 7.81.8>30 (Safe)>100 (Safe)
2-Oxa-6-azaspiro[3.4]octane 8.20.9>30 (Safe)>100 (Safe)

Note: Data represents generalized scaffold behavior in matched molecular pair (MMP) analyses.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the toxicity profiles of these scaffolds must be evaluated using self-validating assay systems.

Protocol A: Automated Patch-Clamp Electrophysiology (hERG)

Rationale: Patch-clamp is the gold standard for assessing hERG liability, providing direct measurements of ion channel currents rather than relying on surrogate radioligand displacement.

  • Cell Preparation: Harvest cultured CHO cells stably expressing the hERG potassium channel at 70-80% confluency.

  • System Calibration (Validation Check): Prime the automated patch-clamp system (e.g., QPatch) with physiological solutions. The system must register a membrane resistance (Rm) > 1 GΩ (gigaseal) before establishing the whole-cell configuration. Cells failing this metric are automatically rejected.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarization prepulse to +20 mV (2 seconds) to open and inactivate channels, followed by a repolarization step to -50 mV (2 seconds) to elicit the outward tail current.

  • Compound Application: Perfuse the fluorinated azaspiro test compounds in a dose-response format (0.1 to 30 µM).

  • Positive Control (Validation Check): Apply E-4031 (500 nM) at the end of the run. The assay is only deemed valid if E-4031 produces >90% tail current block.

  • Data Analysis: Calculate IC₅₀ values based on the fractional block of the peak tail current.

Protocol B: High-Content Cytotoxicity Screening (HepG2)

Rationale: HepG2 cells retain critical human hepatocyte-specific metabolic functions, making them ideal for detecting toxicity driven by the reactive metabolites of basic amines.

  • Cell Seeding: Seed HepG2 cells in 384-well plates at 2,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Dispense test compounds using an acoustic liquid handler in a 10-point dose-response format (0.1 to 100 µM).

  • Multiparametric Staining: After 72 hours of exposure, stain cells with a dye cocktail: Hoechst 33342 (nuclear condensation), TMRM (mitochondrial membrane potential), and BOBO-1 (plasma membrane permeability).

  • Control Validation (Validation Check): Utilize Chlorpromazine (10 µM) as a positive control and 0.5% DMSO as the vehicle negative control. Calculate the Z'-factor; the plate is only accepted if Z' > 0.5.

  • Imaging & Analysis: Read plates on a high-content imager. The CC₅₀ is defined as the concentration reducing the total viable cell count by 50% relative to the DMSO control.

Workflow cluster_hERG Automated Patch-Clamp (hERG) cluster_Cyto High-Content Cytotoxicity (HepG2) Start Compound Library (Azaspiro Scaffolds) Patch1 Gigaseal Formation (Rm > 1 GΩ) Start->Patch1 Cyto1 HepG2 Incubation (72h, Dose-Response) Start->Cyto1 Patch2 Voltage Protocol & Perfusion Patch1->Patch2 Patch3 Positive Control (E-4031 Block >90%) Patch2->Patch3 Analysis Data Synthesis (IC50 & CC50 Calculation) Patch3->Analysis Cyto2 Multiparametric Staining (Hoechst/TMRM/BOBO-1) Cyto1->Cyto2 Cyto3 Z'-Factor Validation (Z' > 0.5) Cyto2->Cyto3 Cyto3->Analysis

Parallel self-validating workflow for hERG electrophysiology and HepG2 cytotoxicity screening.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? | Taylor & Francis Online |
  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth | ACS Omega |
  • 7,7-Difluoro-5-azaspiro[2.4]heptane | Benchchem |
  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic | ChemRxiv |

Sources

Safety Operating Guide

5-(Fluoromethyl)-6-azaspiro[3.4]octane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

Status: Hazardous Chemical Waste (Halogenated Organic Amine). Primary Disposal Method: High-temperature incineration with acid gas scrubbing.[1] Critical Prohibition: Do NOT dispose of down the drain or mix with acidic waste streams without neutralization.

Quick Reference Table: Disposal & Handling

ParameterSpecification
Waste Stream Organic Waste (Halogenated)
RCRA Classification Characteristic Hazardous Waste (Likely D001 Ignitable / D002 Corrosive)
Segregation Keep separate from Strong Acids and Oxidizers .[1]
Container Type HDPE or Glass (Amber) with vented cap if reaction potential exists.
Labeling "Hazardous Waste - Flammable, Corrosive, Toxic (Fluorinated)"

Chemical Profile & Hazard Assessment

To dispose of 5-(Fluoromethyl)-6-azaspiro[3.4]octane safely, one must understand its reactivity profile.[1] As a fluorinated spirocyclic amine , it presents a dual hazard: chemical basicity and halogen content.

  • Basicity (Amine Functionality): The secondary amine at position 6 renders the compound basic (predicted pKa ~9.5–10.5). Mixing this directly with acidic waste streams will generate significant heat (exothermic neutralization), potentially causing solvent boiling or spattering.

  • Fluorine Content: Upon combustion, the fluoromethyl group decomposes to form Hydrogen Fluoride (HF) . Standard laboratory incinerators may not be equipped to handle HF; therefore, this waste must be directed to facilities with wet scrubbers.

  • Spirocyclic Strain: The spiro[3.4] system contains a cyclobutane ring, which possesses inherent ring strain (~26 kcal/mol). While generally stable, this strain adds to the heat of combustion, making the waste more energy-dense than typical aliphatic amines.

GHS Hazard Classification (Derived):

  • H302: Harmful if swallowed.[2][3][4]

  • H314/H315: Causes severe skin burns/irritation (pH dependent).

  • H318: Causes serious eye damage.[5]

Detailed Disposal Protocols

Protocol A: Disposal of Pure/Unused Substance

Applicability: Expired inventory or surplus pure compound.

  • Solubilization: Do not dispose of the neat solid/liquid directly if possible. Dissolve the compound in a combustible solvent (e.g., Acetone, Methanol, or Ethanol) to a concentration of <10%.

    • Reasoning: This facilitates atomization in the incinerator nozzle and prevents the formation of "hot spots" or incomplete combustion.

  • Container Selection: Transfer the solution to a chemically compatible waste container (HDPE or Glass).

  • Labeling: Mark clearly as "Halogenated Organic Solvent Waste" .

    • Critical Note: You must explicitly list "Contains Organic Fluorine" on the manifest. This alerts the disposal facility to use an incinerator with a caustic scrubber to neutralize the generated HF gas.

Protocol B: Reaction Mixtures & Aqueous Waste

Applicability: Post-reaction crude mixtures or aqueous extractions.[1]

  • Quenching: If the compound is in a reactive mixture (e.g., with Lewis acids), quench slowly at 0°C.

  • pH Adjustment: Check the pH of the aqueous phase.

    • If Basic (pH > 9): Neutralize carefully with dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) to pH 6–8.

    • Reasoning: Neutralization prevents damage to waste containers and accidental reactions with other waste streams.

  • Extraction (Optional but Recommended): If the compound is in water, extract with an organic solvent (e.g., Ethyl Acetate) to move the fluorinated species into the organic waste stream.

    • Why? Aqueous waste is often treated via wastewater treatment plants (WWTP) which cannot degrade fluorinated organics effectively. Incineration (Organic stream) is the only route to destroy the C-F bond.

Protocol C: Contaminated Solids

Applicability: Silica gel, drying agents, gloves, paper towels.[6]

  • Segregation: Collect all solid waste contaminated with the substance in a dedicated solid waste bag (thick polyethylene, >2 mil).

  • Double Bagging: Place the primary bag inside a secondary container (fiber drum or secondary bag).

  • Labeling: Label as "Solid Debris Contaminated with Fluorinated Amines" .

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Start: Waste Identification 5-(Fluoromethyl)-6-azaspiro[3.4]octane StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Double Bag in Polyethylene Label: 'Solid Hazardous Waste (Fluorinated)' Solid->SolidAction SolventCheck Is it Aqueous or Organic? Liquid->SolventCheck Organic Organic Solvent Phase SolventCheck->Organic Aqueous Aqueous Phase SolventCheck->Aqueous OrgAction Segregate as: Halogenated Organic Waste (Requires Incineration w/ Scrubber) Organic->OrgAction AqCheck Check pH Aqueous->AqCheck AqNeutralize Neutralize to pH 6-8 AqCheck->AqNeutralize AqExtract Extract w/ Organic Solvent (Move Fluorine to Organic Stream) AqNeutralize->AqExtract FinalOrg Combine with Organic Waste AqExtract->FinalOrg Organic Layer FinalAq Dispose as Aqueous Chemical Waste (Trace contamination only) AqExtract->FinalAq Aqueous Layer

Caption: Decision tree for segregating 5-(Fluoromethyl)-6-azaspiro[3.4]octane waste streams to ensure proper incineration of fluorinated components.

Safety & Personal Protective Equipment (PPE)

Before handling waste, ensure the following PPE is utilized to prevent exposure to this irritant/corrosive amine.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant). Face shield recommended if pouring large volumes (>1L).

  • Hand Protection:

    • Primary: Nitrile Rubber (0.11 mm minimum thickness) for splash protection.

    • Immersion: If handling concentrated waste, use Laminate film (Silver Shield/4H) or double-gloved heavy Nitrile.

  • Respiratory: If handling powder or heating solutions, use a fume hood. If outside a hood, a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required due to the amine nature.

References

  • PubChem. (2025).[7][8] Compound Summary: 7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane (Related Structure).[1] National Library of Medicine.[8] [Link][1][8]

  • U.S. EPA. (2025). Hazardous Waste Characteristics: Ignitability, Corrosivity, Reactivity. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.